Product packaging for Scandium(Cat. No.:CAS No. 7440-20-2)

Scandium

Cat. No.: B1222775
CAS No.: 7440-20-2
M. Wt: 44.95591 g/mol
InChI Key: SIXSYDAISGFNSX-UHFFFAOYSA-N
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Description

Scandium is a rare-earth metal valued in research for its unique properties, including low density, excellent electrical conductivity, and good ductility . It serves as a critical component in several advanced scientific and technological domains. A primary application is in metallurgy, where small additions of this compound (0.1-0.5%) to aluminum create high-performance aluminum-scandium (Al-Sc) alloys. These alloys exhibit significantly increased strength, superior corrosion resistance, and enhanced weldability, making them crucial for developing lightweight structures in aerospace, transportation, and additive manufacturing (3D printing) . Recent innovations have focused on developing Al-Sc alloys with reduced this compound content for specialized 3D printing powders, enabling the production of crack-free, high-strength components . In energy research, this compound oxide (Sc₂O₃) is indispensable for solid oxide fuel cells (SOFCs). When used to dope the zirconia electrolyte, this compound stabilizes the crystal structure and increases ionic conductivity, allowing for lower operating temperatures and improving the efficiency and longevity of the fuel cell system . A groundbreaking area of research involves the application of this compound(III) triflate, Sc(OTf)₃, in photoredox catalysis. Contrary to its historical classification as a redox-inactive metal, Sc(OTf)₃ has been demonstrated to function as a sole photocatalyst under visible light. It facilitates challenging aerobic oxidation reactions, such as the direct cyanation of arenes and functionalization of benzylic C-H bonds, opening new pathways in organic synthesis under mild conditions . The global supply chain for this compound is evolving, with production primarily as a by-product of other metal refining . Recent geopolitical shifts and supply concentration have underscored the strategic importance of this compound, accelerating efforts in North America, Europe, and Australia to develop secure and diversified supply sources . This product, offered in various high-purity forms including metal, oxide, and customized salts, is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Sc B1222775 Scandium CAS No. 7440-20-2

Properties

IUPAC Name

scandium
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InChI

InChI=1S/Sc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SIXSYDAISGFNSX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[Sc]
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Molecular Formula

Sc
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DSSTOX Substance ID

DTXSID9064689
Record name Scandium
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Molecular Weight

44.95591 g/mol
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Physical Description

Dry Powder, Silvery-white solid; [Hawley]
Record name Scandium
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CAS No.

7440-20-2, 43238-07-9
Record name Scandium
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Record name Scandium hydride (ScH3)
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Geological and Geochemical Research on Scandium Resources

Global Distribution and Geochemical Anomalies of Scandium Deposits

This compound is widely distributed in the Earth's crust but rarely in concentrations high enough for economic extraction as a primary product. wikipedia.orgresearchgate.netcore.ac.uk Geochemical anomalies of this compound, indicating potential deposits, are often associated with specific geological settings and processes that lead to its concentration. researchgate.netresearchgate.net Approximately 95% of the global this compound resource is estimated to be found in magmatic mafic-ultramafic intrusions. uq.edu.au Other significant occurrences include hydrothermal carbonatite-type deposits and supergene lateritic horizons. uq.edu.au

While this compound is found in most rare-earth and uranium deposits, it is only extracted from a limited number of mines globally, often as a by-product. wikipedia.orgpurdue.edu Major production has historically come from locations such as the Bayan Obo REE and iron deposit in China, the Zhovti Vody uranium and iron mines in Ukraine, and apatite mines in the Kola Peninsula, Russia. wikipedia.org More recently, countries like the Philippines have also established this compound production facilities. wikipedia.org

Classification of this compound-Bearing Ores

This compound deposits are broadly classified based on their host rocks and metallogenic processes. A unified classification is still developing, but the main geological settings hosting economic or potentially economic this compound concentrations include:

Magmatic Mafic-Ultramafic Complexes: Particularly Ural-Alaskan-type intrusions, which host the majority of global this compound resources. researchgate.netuq.edu.au

Supergene Laterites: Formed by the weathering of mafic-ultramafic rocks and carbonatites. researchgate.netuq.edu.au These include nickel-cobalt (B8461503) laterites and bauxite (B576324) deposits. iagi.or.idjst.go.jpresearchgate.net

Hydrothermal Deposits: Associated with carbonatites, alkaline intrusions, and sometimes W-Sn mineralization in quartz-vein systems. researchgate.netuq.edu.au

Other Occurrences: this compound can also be found in bauxite residue (red mud), processed coals, syenite intrusions, pegmatites, and marine sediments. researchgate.netiagi.or.idresearchgate.net

Data on the percentage of global this compound resources by deposit type highlight the dominance of magmatic deposits:

Deposit TypeEstimated Global Resource (%)
Magmatic Mafic-Ultramafic~95
Hydrothermal Carbonatite-type~3
Supergene Lateritic Horizons~2

Note: These percentages are approximate and based on resource estimates uq.edu.au.

Mineralogical Hosting and Isomorphic Replacement Mechanisms of this compound

This compound does not commonly form its own minerals due to its dispersed nature. arizona.edu Instead, it typically substitutes for other elements within the crystal lattices of common rock-forming and ore minerals. researchgate.netarizona.edu This isomorphic replacement is facilitated by the similar ionic radius and charge of Sc³⁺ to other common cations, particularly Fe³⁺, Mg²⁺, and Al³⁺ in six-fold coordination. jst.go.jpgeoscienceworld.orguio.no

Key minerals that host this compound include:

Clinopyroxene and Amphibole: These ferromagnesian minerals are the primary hosts for this compound in mafic and ultramafic igneous rocks. researchgate.netuq.edu.aujst.go.jpgeoscienceworld.org this compound preferentially concentrates in these minerals during magmatic processes. geoscienceworld.orgsaimm.co.za

Iron Oxides and Hydroxides: In lateritic deposits, this compound is commonly hosted in goethite and hematite (B75146), where Sc³⁺ substitutes for Fe³⁺. researchgate.netresearchgate.netgeoscienceworld.orggeochemicalperspectivesletters.org

Garnet: this compound can enter the B-site in garnet structures, substituting for Al, Fe, Mn, Ti, Cr, Zr, and V. researchgate.netuio.no

Other Minerals: this compound can also be found in ilmenite, ilmenorutile, baddeleyite, zirconolite, xenotime, monazite, apatite, clay minerals (such as kaolinite (B1170537) and smectite), and certain rare this compound minerals like thortveitite, bazzite, cascandite, jervisite, scandiobabingtonite, kristiansenite, kolbeckite, pretulite, and juonniite. researchgate.netuq.edu.aujst.go.jparizona.edugeochemicalperspectivesletters.orgusgs.govresearchgate.net

The substitution mechanisms can be complex, involving coupled substitutions to maintain charge balance within the mineral structure. For example, in columbite-group minerals and ixiolite, this compound can be incorporated via the coupled substitution Sc³⁺ + (Ti,Sn)⁴⁺ = (Fe,Mn)²⁺ + (Nb,Ta)⁵⁺, with this compound preferentially occupying the (Fe,Mn) site. researchgate.net In bauxite, Sc³⁺ substitutes for Fe³⁺ in goethite and Al³⁺ in gibbsite. iagi.or.id

This compound Enrichment Mechanisms in Earth Systems

This compound enrichment to economically viable concentrations is a result of specific geological and geochemical processes that concentrate this otherwise dispersed element. researchgate.netresearchgate.net The primary mechanisms include magmatic differentiation, supergene processes (weathering and lateritization), and hydrothermal activity. researchgate.netresearchgate.netuq.edu.au

Magmatic Processes and Fractional Crystallization

Magmatic processes, particularly partial melting and fractional crystallization, play a pivotal role in the initial concentration of this compound. researchgate.netgeoscienceworld.org this compound is considered a compatible element in mafic and ultramafic magmas because its ionic radius allows it to readily substitute into the crystal structures of early-crystallizing ferromagnesian minerals like clinopyroxene and amphibole. researchgate.netgeoscienceworld.orgsaimm.co.za

During fractional crystallization of a mafic melt, as minerals like clinopyroxene crystallize and settle out, this compound is preferentially incorporated into their structures, leading to the depletion of this compound in the remaining melt. geoscienceworld.orgsaimm.co.zaumd.edu Conversely, the accumulation of these this compound-rich minerals can form cumulate rocks with elevated this compound concentrations. geoscienceworld.orgumd.edu The presence of water during fractional crystallization can influence the crystallization sequence, suppressing minerals like orthopyroxene that also scavenge this compound, thereby enriching this compound in the melt and subsequently in clinopyroxene and amphibole. researchgate.net

This compound-rich alkaline systems and carbonatites, which can also host this compound deposits, are often interpreted to originate from metasomatically-enriched upper mantle sources. uq.edu.augeoscienceworld.org

Supergene and Hydrothermal Mobilization

Aqueous fluids, both hydrothermal and those involved in supergene processes, can play a significant role in the mobilization and concentration of this compound. researchgate.netgeoscienceworld.org

Hydrothermal Mobilization: Hydrothermal fluids can transport and redeposit this compound, leading to the formation of hydrothermal this compound deposits. researchgate.netuq.edu.au this compound solubility in hydrothermal fluids can be influenced by factors such as temperature and the presence of complexing ligands. Experimental studies suggest that fluoride (B91410) can enhance this compound solubility in aqueous solutions at elevated temperatures, with ScF₂⁺ and ScF₃(aq) being dominant species in fluoride-bearing fluids. mcgill.caunige.ch This indicates that fluorine-rich hydrothermal systems may be favorable for this compound transport and potential concentration. Hydrothermal enrichment of this compound is observed in certain deposit types, including carbonatites and some W-Sn systems. researchgate.netuq.edu.au

Supergene Mobilization: Supergene processes involve the interaction of rocks and minerals with descending, low-temperature fluids, typically meteoric water. mdpi.comutah.gov During weathering, this compound can be mobilized from primary minerals. researchgate.net The mobility of this compound in supergene environments can be influenced by pH and the presence of complexing agents like sulfate (B86663) and phosphate (B84403) in acidic solutions. mdpi.comutah.gov While this compound is generally considered immobile in alkaline supergene environments, it can be mobilized by sulfate-rich acidic solutions. mdpi.comutah.gov

Weathering and Residual Concentration Phenomena

Weathering of this compound-bearing rocks, particularly mafic and ultramafic intrusions and carbonatites, can lead to the residual concentration of this compound in the regolith, forming supergene laterite deposits. researchgate.netresearchgate.netuq.edu.aujst.go.jp This process involves the breakdown of primary minerals and the leaching of more mobile elements, leaving behind less mobile elements like this compound, which can then be concentrated in secondary minerals. jst.go.jp

In lateritic profiles, this compound is often enriched in the iron-rich horizons, where it is adsorbed onto or incorporated into the crystal structure of secondary iron oxides and hydroxides like goethite and hematite. researchgate.netresearchgate.netgeoscienceworld.orggeochemicalperspectivesletters.org This trapping of this compound by iron oxides is a key mechanism for its concentration during lateritization. researchgate.netresearchgate.netgeochemicalperspectivesletters.org

Factors favoring this compound enrichment in lateritic deposits include:

High this compound Concentration in the Parent Rock: The initial this compound content of the protolith is a primary control on the potential for economic enrichment during weathering. researchgate.netresearchgate.netgeochemicalperspectivesletters.org

Prolonged Weathering in a Stable Tectonic Environment: Long periods of intense weathering in stable conditions allow for significant accumulation of residual elements. researchgate.netresearchgate.netgeochemicalperspectivesletters.org

Lateritic Conditions: The specific chemical conditions of lateritic weathering, particularly those that promote the formation of iron oxides, are crucial for trapping this compound. researchgate.netresearchgate.netgeochemicalperspectivesletters.org

Bauxite deposits, formed by the intense weathering of various rocks, can also host notable concentrations of this compound, particularly in the iron-rich residue known as red mud. iagi.or.idjst.go.jpresearchgate.netgeoscienceworld.org this compound in bauxite residue is often associated with hematite and goethite, and while present in low concentrations in the original bauxite ore, it can become concentrated during the Bayer process of alumina (B75360) production. iagi.or.idresearchgate.net

Advanced Exploration Strategies for this compound Mineralization

Advanced exploration strategies for this compound mineralization are crucial for identifying economically viable deposits of this critical metal. While this compound is relatively abundant in the Earth's crust, it rarely occurs in concentrations high enough for primary mining operations, often being dispersed within other mineral deposits. researchgate.netmdpi.comuq.edu.auresearchgate.net Consequently, exploration efforts focus on deposit types known to host elevated this compound concentrations and employ sophisticated techniques to pinpoint areas of enrichment.

This compound is primarily associated with magmatic, hydrothermal, and supergene deposit types. researchgate.netuq.edu.au Magmatic deposits, particularly those related to mafic-ultramafic intrusions, are estimated to contain approximately 90% of global this compound resources. researchgate.net In these settings, this compound is often hosted within minerals like clinopyroxene and amphibole, where it can substitute for magnesium and iron due to its similar ionic radius. researchgate.netuq.edu.ausaimm.co.zanhm.ac.ukresearchgate.net Hydrothermal deposits, such as the world-class Bayan Obo deposit in China, also contribute significantly to this compound resources, with this compound concentrated in minerals like aegirine. mdpi.comsaimm.co.zageoscienceworld.org Supergene deposits, formed by the weathering of this compound-rich protoliths, including lateritic nickel-cobalt deposits and bauxite laterites, represent important potential sources, particularly in regions with tropical and subtropical climates. researchgate.netuq.edu.aujst.go.jpismm.edu.cumdpi.com In lateritic profiles, this compound tends to concentrate in iron-rich clays (B1170129) and oxides, such as goethite, often in the shallower, limonitic horizons. uq.edu.aunhm.ac.ukismm.edu.cumdpi.comga.gov.aunsw.gov.au

Advanced exploration strategies integrate various geological, geochemical, and geophysical techniques. Geochemical analyses are fundamental in identifying areas with elevated this compound concentrations in soils, rocks, and drill samples. This compound.orgsrce.hr For instance, studies in lateritic deposits have shown a correlation between this compound and aluminum oxide (Al₂O₃), suggesting that aluminum can serve as a geochemical proxy for estimating this compound distribution in already assayed nickel-cobalt lateritic ores. mdpi.com Detailed geochemical studies, including the analysis of partition coefficients of this compound between various minerals and melts, help to understand the processes of this compound enrichment and inform exploration targeting. researchgate.netumd.edu

Geophysical surveys, such as airborne electromagnetic, magnetic, and radiometric surveys, can provide insights into the subsurface geology and identify potential host rock lithologies and structures associated with this compound mineralization. nsw.gov.au Remote sensing techniques, utilizing optical sensors and analyzing spectral ranges, can aid in discriminating mineral types like goethite, which is a significant host for this compound in lateritic profiles, and delineate prospective areas. This compound.orgsrce.hrsrce.hrresearchgate.net The integration of remote sensing data with structural information from sources like ALOS PALSAR imagery can further refine exploration targets by identifying areas with favorable structural patterns. srce.hrsrce.hr

Drilling programs, including aircore and diamond drilling, are essential for confirming the presence and assessing the grade and extent of this compound mineralization at depth. ga.gov.aurimfire.com.audiscoveryalert.com.aurimfire.com.aulistcorp.com Geochemical analysis of drill core and chip samples provides detailed information on this compound concentrations and their distribution within different lithological units and weathered profiles. rimfire.com.aurimfire.com.aulistcorp.com For example, drilling at the Flemington project in New South Wales, Australia, delineated significant this compound resources within a limonitic laterite profile developed over an intrusive complex. ga.gov.au Resource estimations, based on drilling data, are crucial for determining the economic viability of a deposit. ga.gov.auverde.ag

Research findings highlight the importance of understanding the specific geological and geochemical controls on this compound mineralization in different deposit types. For lateritic deposits, the composition of the parent rock significantly influences this compound content in the laterite. jst.go.jp Pyroxenite-derived laterites, for instance, may host higher-grade this compound deposits. jst.go.jp In hydrothermal systems, the speciation of this compound in fluids, particularly the formation of stable hydroxide (B78521) complexes at certain pH and temperature conditions, plays a key role in its transport and deposition. geoscienceworld.org

Advanced exploration also involves the re-evaluation of historical mining data and waste products. This compound is often recovered as a by-product of mining other commodities like nickel, cobalt, rare earth elements, uranium, and titanium. mdpi.comuq.edu.aumdpi.comumd.eduinvesti.com.au Therefore, analyzing tailings and waste streams from existing or past mining operations can reveal potential secondary sources of this compound. mdpi.comgeoscientist.online

Case studies from various this compound projects demonstrate the application of these strategies. Projects in New South Wales, Australia, such as Nyngan, Sunrise, and Flemington, focus on lateritic nickel-cobalt deposits developed over mafic-ultramafic rocks. ga.gov.aunsw.gov.auscandiummining.com Exploration at these sites involves detailed geological mapping, geochemical sampling, and drilling to delineate this compound-rich zones within the laterite profile. ga.gov.aurimfire.com.aurimfire.com.aulistcorp.com The Currajong Prospect, also in NSW, utilizes aircore drilling on magnetic anomalies to define the extent of this compound mineralization in a weathered ferruginous zone over ultramafic rocks. rimfire.com.aurimfire.com.au

Data tables are integral to presenting exploration results and resource estimations. These tables typically include details on drill hole locations, depths, intersected lithologies, and corresponding this compound grades (often reported in parts per million, ppm, or as Sc₂O₃).

Here is an example of how exploration data might be presented:

Drill Hole IDEastingNorthingElevation (m)From (m)To (m)Interval (m)LithologyThis compound (ppm)
DDH001XXXXYYYYZZZ102010Limonitic Laterite450
DDH001XXXXYYYYZZZ203515Saprolite150
AC005XXXXYYYYZZZ51510Ferruginous Zone380
AC005XXXXYYYYZZZ152510Weathered Ultramafic120

Resource estimations are often presented in tables summarizing measured, indicated, and inferred resources based on defined cut-off grades. For example, resource estimates for the Flemington project have been reported with varying cut-off grades for this compound and associated metals like cobalt and nickel. ga.gov.au

Resource CategoryTonnage (Mt)This compound Grade (ppm Sc)Contained this compound (t Sc)
Measured2.6754351363
Indicated0.468426-
Total (Measured + Indicated)3.1434341363

Note: The contained this compound for the Indicated resource was not explicitly provided in the source snippet used for the total calculation, so it is marked as '-'. The total contained this compound is as reported in the source. ga.gov.au

Advanced exploration strategies are continuously evolving, incorporating new technologies like artificial intelligence to aid in the identification of prospective areas for various mineral deposit styles, including those that may host this compound. theassay.com A better understanding of this compound's behavior in different geological systems is crucial for developing optimal exploration strategies and increasing future production. nhm.ac.uk

Advanced Methodologies for Scandium Extraction and Purification

Scandium Recovery from Secondary Resources and Industrial Residues

Bauxite (B576324) Residue (Red Mud) Processing

Bauxite residue, or red mud, is a significant secondary resource for this compound, with concentrations that can be considerably higher than in primary ores. dntb.gov.ua The primary challenge in extracting this compound from this alkaline and fine-particle waste lies in the selective leaching of this compound while minimizing the co-extraction of major elements like iron, aluminum, and titanium. dntb.gov.uaacs.org

Acid leaching is a common method, with sulfuric acid, hydrochloric acid, and nitric acid being extensively studied. wur.nl Research has shown that high this compound recovery yields, up to 90%, can be achieved at elevated temperatures and high acid concentrations. techniques-ingenieur.fr However, this often leads to the dissolution of significant quantities of impurities, complicating downstream processing. dntb.gov.ua To address this, selective leaching techniques are being developed. One approach involves a sulfation-roasting-water leaching process, which has demonstrated the potential for more selective this compound extraction. programmaster.org Another method utilizes dilute acids in the presence of reagents like magnesium sulfate (B86663) to enhance this compound recovery at higher pH levels, thereby reducing the dissolution of iron. dntb.gov.ua

Table 1: Comparison of Leaching Methods for this compound from Bauxite Residue

Leaching Method Reagents Typical this compound Recovery Key Challenges
Direct Acid Leaching H₂SO₄, HCl, HNO₃ Up to 90% High co-extraction of Fe, Al, Ti; high acid consumption. dntb.gov.uatechniques-ingenieur.fr
Sulfation-Roasting-Leaching H₂SO₄ ~60% (can be optimized) Requires high temperatures; process optimization needed. programmaster.org
Selective Leaching with Additives Dilute acid + MgSO₄ >63% at pH 4 Process optimization and understanding of additive role. dntb.gov.ua

Subsequent purification of the this compound-bearing leachate is typically achieved through solvent extraction or ion exchange. acs.orgwur.nl The co-extraction of iron remains a significant hurdle, often requiring pre-treatment or selective stripping stages to achieve a high-purity this compound product. tandfonline.com

Titanium Dioxide Production Waste Streams

Waste streams from titanium dioxide (TiO₂) production, particularly from the sulfate process, represent another promising source of this compound. mdpi.comfrontiersin.org These acidic waste liquors can contain this compound at concentrations that are economically attractive for recovery. frontiersin.org The primary methodologies for this compound extraction from these streams are solvent extraction and ion exchange. e3s-conferences.org

Solvent extraction using organophosphorus extractants like bis(2-ethylhexyl) phosphoric acid (D2EHPA) has been shown to be effective. researchgate.netnih.gov The process often involves a pre-enrichment step to increase the this compound concentration in the aqueous phase, followed by a multi-stage extraction to selectively separate this compound from impurities such as iron, titanium, and zirconium. frontiersin.orge3s-conferences.org Synergistic extraction systems, for instance using a combination of D2EHPA and tributyl phosphate (B84403) (TBP), have been developed to enhance extraction efficiency. discoveryalert.com.aumdpi.com

A significant challenge in processing TiO₂ waste is the presence of titanium and iron in the leach solution, which can interfere with this compound extraction. researchgate.net To mitigate this, pre-treatment steps such as reduction of Fe(III) to Fe(II) are often employed. criticalresources.org.au Additionally, selective scrubbing of the loaded organic phase is necessary to remove co-extracted impurities before stripping the this compound to obtain a purified solution. researchgate.net

Table 2: this compound Recovery from TiO₂ Waste Streams using Solvent Extraction

Extractant System Key Process Steps This compound Extraction Efficiency Reference
D2EHPA Pre-enrichment, multi-stage extraction, scrubbing High e3s-conferences.org
D2EHPA-TBP Synergistic extraction ~100% mdpi.com
D2EHPA-N1923 pH adjustment, micro-, ultra-, and nanofiltration 43% (pilot scale) criticalresources.org.au

Nickel-Cobalt (B8461503) Lateritic Ores and Tailings

Nickel-cobalt lateritic ores, processed through hydrometallurgical routes like high-pressure acid leaching (HPAL), are a significant potential source of byproduct this compound. dntb.gov.uawur.nl During the processing of these ores, this compound can be co-extracted with nickel and cobalt and subsequently concentrated in waste streams or intermediate products. mdpi.comekt.gr

The recovery of this compound from laterite processing streams often involves controlled pH precipitation to selectively separate this compound from the main nickel-cobalt solution. dntb.gov.uawqchen.org By adjusting the pH, this compound can be precipitated as a hydroxide (B78521), which can then be re-leached to produce a this compound-rich solution. wqchen.org This concentrate can be further purified using solvent extraction or ion exchange. wqchen.org

A key consideration in this process is minimizing the co-precipitation of nickel and cobalt, which are the primary products. dntb.gov.ua Research has shown that using reagents like magnesium oxide or sodium carbonate for pH adjustment can be more advantageous than calcium carbonate in producing a this compound-rich precipitate with minimal nickel and cobalt losses. dntb.gov.uawur.nl The choice of extractant in the subsequent solvent extraction step is also crucial for achieving high selectivity for this compound over other impurities like iron and aluminum. researchgate.net

Table 3: this compound Extraction from Nickel-Cobalt Laterite Streams

Recovery Step Method Reagents This compound Recovery/Precipitation Key Considerations
Initial Extraction High-Pressure Acid Leaching (HPAL) H₂SO₄ >80% Co-extraction with Ni, Co, and other impurities. wur.nl
This compound Concentration pH-controlled precipitation MgO, Na₂CO₃, CaCO₃ Variable Minimizing Ni and Co losses. dntb.gov.uawur.nl
Purification Solvent Extraction D2EHPA, Primene JMT High Selectivity against Fe, Al, Ni, and Co. researchgate.net

Coal Ash and Other Industrial By-products

Coal fly ash, a byproduct of coal combustion in thermal power plants, is recognized as a potential secondary resource for this compound. researchgate.netresearchgate.net The concentration of this compound in fly ash can vary significantly depending on the coal source. researchgate.net The primary challenge in extracting this compound from coal ash is its association with refractory mineral phases like mullite, which are not easily dissolved by conventional acid leaching. researchgate.netrareearthexchanges.com

To enhance the extraction of this compound and other valuable metals, pre-treatment methods are often necessary. These can include high-pressure acid leaching (HPAL) or pre-activation with a highly concentrated sodium hydroxide solution to break down the refractory aluminosilicate matrix. researchgate.netrareearthexchanges.com Research has demonstrated that such pre-treatment can significantly increase the extraction efficiency of this compound. rareearthexchanges.com Following leaching, the resulting solution can be processed using solvent extraction or other hydrometallurgical techniques to recover a purified this compound product. nih.gov

Novel and Sustainable Extraction Pathways

The development of sustainable and economically viable this compound extraction processes is crucial for establishing a stable supply chain. This involves designing closed-loop systems to minimize waste and reagent consumption, and conducting thorough life cycle assessments to understand and mitigate the environmental impacts of production.

Closed-Loop System Design and Waste Minimization

The principles of a circular economy are increasingly being applied to this compound extraction to enhance sustainability. mdpi.com Closed-loop system designs aim to recycle and reuse reagents, minimize water consumption, and valorize byproducts. discoveryalert.com.auresearchgate.net For instance, in solvent extraction processes, the stripping solution can be treated to recover the stripping agent, and the barren organic phase can be recycled back to the extraction stage. researchgate.net

Waste minimization strategies focus on converting process residues into valuable products. For example, the solid residue remaining after this compound extraction from bauxite residue can potentially be used in the production of cement clinker. wur.nl Similarly, research is exploring the recovery of other valuable metals from the waste streams generated during this compound processing, creating a more integrated and less wasteful flowsheet. researchgate.net The development of greener leaching and extraction agents, such as ionic liquids, is also an active area of research aimed at reducing the environmental footprint of this compound production. ekt.gr

Life Cycle Assessment (LCA) in this compound Production

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental performance of this compound production processes from cradle to gate. frontiersin.org LCAs quantify the environmental impacts, such as global warming potential (GWP), energy consumption, and water usage, associated with each stage of the extraction and purification process. wqchen.org

Scandium in Advanced Materials Science and Engineering

Aluminum-Scandium (Al-Sc) Alloy Development

The inclusion of small amounts of scandium, typically between 0.1% and 0.5% by weight, in aluminum alloys leads to substantial improvements in strength, weldability, and corrosion resistance. aludiecasting.com These enhanced properties are primarily attributed to the formation of a fine-grained microstructure. aludiecasting.com Al-Sc alloys are particularly valued in industries requiring high strength-to-weight ratios, such as aerospace, automotive, and high-performance sports equipment. aludiecasting.comThis compound.org

This compound is a highly effective grain refiner in aluminum alloys. wikipedia.org The mechanism behind this refinement involves two primary processes: constitutional supercooling and heterogeneous nucleation. mdpi.com When the concentration of this compound is below the eutectic point, it exists as solute atoms in the aluminum matrix, leading to constitutional supercooling which inhibits grain growth. mdpi.com

Beyond the eutectic point, this compound precipitates to form primary Al₃Sc particles. mdpi.comfracturae.com These Al₃Sc intermetallic particles act as potent heterogeneous nucleation sites for α-Al grains during solidification. mdpi.comosti.gov This is due to the crystallographic similarities between Al₃Sc (L1₂ structure) and the aluminum matrix (face-centered cubic), including a small lattice mismatch of approximately 1.32%. mdpi.com This similarity facilitates the nucleation of aluminum crystals, resulting in a significantly finer and more uniform grain structure, which in turn improves the alloy's mechanical properties and formability. mdpi.com

The primary strengthening mechanism in Al-Sc alloys is precipitation hardening, derived from the formation of nanoscale, coherent Al₃Sc precipitates within the aluminum matrix. wikipedia.orgfracturae.com These precipitates form from a supersaturated solid solution of this compound in aluminum during heat treatment. proquest.comamg-al.com

Table 1: Aging Behavior and Hardness of Al-Sc Alloys

Aging Stage Microstructural Change Effect on Hardness
Incubation Solid solution of Sc in Al Remains at as-cast value
Under-aging Nucleation and growth of fine Al₃Sc precipitates Rapid increase
Peak-aging Optimal size and distribution of coherent Al₃Sc precipitates Reaches maximum value
Over-aging Coarsening of precipitates and loss of coherency Slow decrease

This table illustrates the typical progression of microstructural changes and their impact on the hardness of aluminum-scandium alloys during heat treatment, as described in the research. doi.org

A key advantage of Al₃Sc precipitates is their resistance to coarsening at elevated temperatures (around 350-400°C), which allows the alloy to retain its strength at temperatures where conventional aluminum alloys would weaken. wikipedia.org

The addition of this compound significantly enhances the mechanical properties of aluminum alloys. Al-Sc alloys exhibit high tensile and yield strength, with tensile strengths reaching up to 550 MPa and yield strengths in the range of 300 to 400 MPa. aludiecasting.com Despite their high strength, these alloys maintain good ductility, with elongation percentages typically between 10% and 15%. aludiecasting.comscandiummining.com

Table 2: Typical Mechanical Properties of Aluminum-Scandium Alloys

Property Typical Value Reference
Tensile Strength Up to 550 MPa aludiecasting.com
Yield Strength 300 - 400 MPa aludiecasting.comscandiummining.com
Elongation 10 - 15% aludiecasting.comscandiummining.com

This table summarizes the characteristic mechanical properties of Al-Sc alloys, highlighting their combination of high strength and reasonable ductility.

One of the most significant benefits of adding this compound to aluminum alloys is the marked improvement in weldability. scandiummining.comresearchgate.net The fine-grained structure created by this compound reduces the susceptibility to hot cracking during the solidification of welds. researchgate.netaluknowledge.com This is because the refined grain structure distributes solidification shrinkage strains more effectively, lowering the likelihood of tearing. researchgate.net Consequently, welds in Al-Sc alloys exhibit improved strength, ductility, and fatigue resistance. researchgate.netaluknowledge.comnorthwestern.edu

This compound is an exceptionally potent inhibitor of recrystallization in aluminum alloys, superior to other elements like zirconium, chromium, and manganese. researchgate.net This effect is attributed to the presence of finely dispersed Al₃Sc particles. researchgate.netjst.go.jp

During thermal processing or heat treatment, these coherent precipitates effectively "pin" dislocations and sub-grain boundaries. researchgate.netjst.go.jp This pinning action, known as the Zener pinning effect, exerts a drag force on the boundaries, significantly impeding their movement and thus retarding or preventing the nucleation and growth of new, strain-free grains (recrystallization). researchgate.net As a result, even after significant cold work and subsequent heat treatment, Al-Sc alloys can retain a non-recrystallized, fine sub-grain structure. proquest.comresearchgate.net This retention of the deformed microstructure contributes to the high strength of the final product. researchgate.net The addition of this compound can dramatically increase the recrystallization temperature of aluminum alloys, often to levels above the typical quenching and annealing temperatures. researchgate.net

Aluminum-scandium alloys generally exhibit excellent corrosion resistance, making them suitable for applications in harsh environments such as marine and industrial settings. aludiecasting.comscandiummining.com The addition of this compound enhances aluminum's natural resistance to atmospheric corrosion, which is due to the formation of a thin, protective aluminum oxide layer on the surface. core.ac.uk

Studies have shown that Al-Sc alloys also have improved resistance to localized forms of corrosion, such as pitting and crevice corrosion. aludiecasting.com The improved corrosion performance is linked to the formation of a stable passive layer of Sc₂O₃ on the ultrafine Al₃Sc precipitates. researchgate.net This enhanced passivity contributes to the longevity and structural integrity of components made from these alloys. aludiecasting.com

Other this compound-Containing Advanced Alloys

Beyond aluminum, this compound is a valuable alloying element in other advanced metallic systems, including magnesium and titanium alloys.

Magnesium-Scandium (Mg-Sc) Alloys : The addition of this compound to magnesium significantly improves its mechanical properties, particularly at elevated temperatures where conventional magnesium alloys show poor performance. scientific.netrefractorymetal.org this compound enhances the strength-to-weight ratio, creep resistance, and hardness of magnesium alloys. scientific.netrefractorymetal.org The formation of fine Mg-Sc intermetallic compounds within the α-Mg phase is responsible for these improvements. scientific.net These alloys are being explored for lightweight structural applications in the aerospace, automotive, and biomedical fields. refractorymetal.orgheegermaterials.com

Titanium-Scandium (Ti-Sc) Alloys : In titanium-based alloys, this compound additions can lead to the formation of phases like Al₃Sc when aluminum is also present, which can enhance properties such as creep resistance. nih.gov Research indicates that this compound can influence the phase composition and substructure of Ti-Al alloys, leading to the formation of various this compound-containing intermetallic phases. nih.govresearchgate.net These alloys are of interest for high-stress, high-temperature applications in the aerospace and defense industries. This compound.org

Copper-Scandium (Cu-Sc) Alloys for High Conductivity and Strength

Copper-Scandium (Cu-Sc) alloys are emerging as high-performance materials, particularly in applications demanding a combination of high electrical conductivity and robust mechanical strength. The addition of small amounts of this compound to copper, typically up to 0.3% by weight, allows for significant property enhancement through precipitation hardening. stanfordmaterials.com This process involves a specific thermomechanical treatment where the alloy is heated to dissolve the this compound into the copper matrix, followed by quenching and an aging treatment. During aging, fine, intermetallic precipitates of CuSc form within the copper matrix. stanfordmaterials.com

These nanoscale precipitates act as obstacles to dislocation motion, which is the primary mechanism of plastic deformation in metals. This impediment to dislocation movement results in a substantial increase in the alloy's hardness and strength. Research has demonstrated that through an optimized process of cold working and precipitation hardening, a CuSc0.3 alloy can achieve a hardness of 200 HV₀.₁, which is significantly higher than the benchmark alloy CuZr0.15, which only reaches up to 170 HV₀.₁ under similar conditions. stanfordmaterials.com

Crucially, this increase in strength is achieved with only a modest impact on electrical conductivity. While pure copper offers the highest conductivity (around 101% IACS), strengthening it typically leads to a sharp decrease in this property. semanticscholar.orgelectrochem.org However, Cu-Sc alloys manage to maintain a favorable balance. For instance, the CuSc0.3 alloy, when hardened to 200 HV₀.₁, retains an electrical conductivity of 48 MS/m. stanfordmaterials.com Furthermore, Cu-Sc alloys exhibit superior recrystallization behavior, beginning to soften at temperatures at least 50 K higher than CuZr0.15, making them suitable for higher operating temperature applications. stanfordmaterials.com

Table 1: Comparison of Mechanical and Electrical Properties of Cu-Sc and Cu-Zr Alloys

Alloy Composition Condition Hardness (HV₀.₁) Electrical Conductivity (MS/m)
CuSc0.3 75% Cold Worked + Aged 200 48
CuZr0.15 75% Cold Worked + Aged 170 56

This table presents a comparison of the peak hardness and corresponding electrical conductivity for a Copper-Scandium alloy versus a benchmark Copper-Zirconium alloy after precipitation hardening, based on data from experimental studies. stanfordmaterials.com

This compound-Titanium (Sc-Ti) Alloys

The addition of this compound to titanium results in alloys characterized by their exceptional strength, light weight, and high-temperature resistance. cdmf.org.br These properties make Sc-Ti alloys highly suitable for demanding applications in the aerospace and defense industries, where materials are subjected to extreme stress and heat. cdmf.org.br Applications include high-performance engine components and airframes. cdmf.org.br

Furthermore, studies on near-alpha titanium alloys, such as Ti-6.6Al-5.2Sn-1.8Zr, have shown that this compound additions can markedly improve high-temperature mechanical properties. fuelcellmaterials.com In these alloys, this compound was found to enhance the yield strength at elevated temperatures of 650°C and 750°C while maintaining adequate ductility with an elongation above 10%. fuelcellmaterials.comsuperconductors.org This high-temperature strength is partly attributed to the formation of a high density of Sc-oxide particles at higher this compound concentrations. fuelcellmaterials.com

Table 2: Effect of this compound on High-Temperature Yield Strength of a Ti-Alloy

Temperature Effect of Sc Addition Key Finding
650°C Improved Yield Strength This compound-added alloys show enhanced performance. fuelcellmaterials.comsuperconductors.org
750°C Improved Yield Strength Strength is maintained at higher temperatures. fuelcellmaterials.comsuperconductors.org

This table summarizes the observed improvements in the yield strength of a Ti-6.6Al-5.2Sn-1.8Zr alloy at elevated temperatures upon the addition of this compound. fuelcellmaterials.comsuperconductors.org

Magnesium-Scandium Alloys

Magnesium-Scandium (Mg-Sc) alloys are at the forefront of lightweight material development, offering significant potential for weight reduction in various industries without compromising on strength. This compound.org Magnesium is already one of the lightest structural metals, and the addition of this compound further enhances its mechanical properties, including strength, corrosion resistance, and performance at elevated temperatures. physicsworld.combohrium.com

In the aerospace industry, Mg-Sc alloys are used for critical components where reducing weight is essential for improving fuel efficiency and performance. This compound.org This includes structural parts, aircraft frames, and satellite components. This compound.org In the automotive sector, these alloys contribute to the manufacturing of lightweight engine parts and chassis components, which helps in reducing vehicle weight and emissions. This compound.org The high strength-to-weight ratio is also leveraged in high-performance sporting equipment like bicycle frames and golf clubs. This compound.org

This compound in Functional Materials

Solid Oxide Fuel Cell (SOFC) Technologies (Scandia-stabilized zirconia)

However, pure ScSZ can undergo a phase transition that affects its stability. bohrium.com To counter this, it is often co-doped with a small amount of other oxides, such as ceria (CeO₂) or europia (Eu₂O₃), to stabilize the highly conductive cubic phase at room temperature and enhance its performance in the reducing environment of the fuel cell anode. fuelcellmaterials.combohrium.com

Table 3: Ionic Conductivity Comparison of Zirconia-Based Electrolytes

Electrolyte Material Typical Composition Ionic Conductivity Advantage
Scandia-stabilized zirconia (ScSZ) 10 mol% Sc₂O₃ 3-4 times higher than YSZ-8 superconductors.orgaemree.com
Yttria-stabilized zirconia (YSZ) 8 mol% Y₂O₃ Standard benchmark material

This table compares the ionic conductivity of Scandia-stabilized zirconia to the conventional Yttria-stabilized zirconia, highlighting the significant improvement offered by this compound doping.

Laser Glasses and Optical Materials

This compound is a key component in various advanced optical materials and laser systems due to its unique properties. This compound oxide (Sc₂O₃), for instance, is utilized as a laser material because of its high refractive index (approximately 1.95), high melting point, and strong absorption in the ultraviolet (UV) and visible light spectra. stanfordmaterials.comdtic.mil When doped with rare-earth ions like Erbium or Ytterbium, this compound oxide can serve as an active laser material, where the dopant ions absorb light and the this compound oxide crystal emits light through stimulated emission. stanfordmaterials.com

One of the most notable applications of this compound in this area is in garnet-based laser crystals. Gadolinium this compound Gallium Garnet (GSGG), often doped with chromium (Cr) and neodymium (Nd), has been investigated as a highly efficient solid-state laser host material. dtic.milspiedigitallibrary.org In Cr,Nd:GSGG lasers, chromium acts as a sensitizer, absorbing a broad range of light from the flashlamp and efficiently transferring that energy to the neodymium ions, which then produce the laser output. This co-doping scheme can significantly improve the performance and efficiency over traditional Nd:YAG lasers. dtic.mil

Beyond laser crystals, this compound compounds are used in other optical applications. This compound oxide is employed in the production of high-intensity discharge lamps and as a phosphor material in white LEDs to improve color rendering and efficiency. stanfordmaterials.com In thin-film optics, this compound-doped aluminum nitride (ScAlN) is being explored for integrated photonics due to its enhanced nonlinear optical properties. arxiv.org

Superconductors and Electronic Components

Recent discoveries have positioned this compound as a significant element in the field of superconductivity. Under high pressure, elemental this compound has been shown to exhibit superconductivity at record-breaking temperatures for an element, reaching a transition temperature (Tc) of up to 36 K at approximately 260 GPa. bohrium.comumich.edu This high Tc is attributed to strong coupling between d-electrons and phonons under extreme compression. umich.edu Additionally, the first copper-free high-temperature superconductor containing this compound, with the formula ScBa₂Oₓ, has been synthesized. This compound.org This material exhibits Meissner transitions around 84 K and 105 K, demonstrating that this compound can be a key component in novel superconductor formulations. This compound.org The inclusion of this compound in certain superconducting compounds can enhance the critical temperature and improve the material's ability to maintain superconductivity in high magnetic fields, which is crucial for applications like Magnetic Resonance Imaging (MRI). physicsworld.com

In electronics, this compound and its compounds are enabling next-generation devices. This compound oxide (Sc₂O₃) is used as a high-performance gate dielectric material in transistors, including Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs). stanfordmaterials.com Its high dielectric constant and high breakdown voltage allow for the creation of smaller, more efficient transistors. stanfordmaterials.com In capacitors, adding this compound oxide to the ceramic dielectric layer increases capacitance, allowing more charge to be stored at a given voltage. stanfordmaterials.com

Furthermore, this compound-alloyed materials like this compound Aluminum Nitride (ScAlN) are gaining traction for their piezoelectric and ferroelectric properties. These properties are being leveraged to develop advanced high-frequency electronic components, such as resonators and filters essential for 5G and 6G communication technologies.

Additive Manufacturing (3D Printing) Applications

This compound is proving to be a critical element in the advancement of additive manufacturing (AM), or 3D printing, particularly for high-performance metal components. This compound.org When alloyed with aluminum, this compound creates materials that are strong, lightweight, and well-suited for the layer-by-layer process of AM. This compound.org This has led to widespread use in demanding industries such as aerospace, automotive, and medical. This compound.org The use of this compound-aluminum alloys in 3D printing allows for the creation of complex, durable, and lightweight parts, often with less material waste compared to traditional manufacturing methods. This compound.org

The primary advantage of incorporating this compound into aluminum alloys for 3D printing is the significant improvement in material properties. Even small additions of this compound can substantially increase the strength of aluminum without adding significant weight. This compound.org3dprinting.com This is a crucial factor in sectors like aerospace, where reducing the weight of components such as wing sections and engine parts leads to better fuel efficiency. This compound.org Furthermore, this compound enhances corrosion resistance by helping to form a protective surface layer, increasing the longevity of parts exposed to harsh environments. This compound.org

The high cooling rates inherent in AM processes like laser powder bed fusion make it possible to keep a higher percentage of this compound in solution within the aluminum matrix. metal-am.com This enables the creation of alloys with a combination of strength and ductility that is competitive with high-strength forged aluminum alloys. metal-am.com

Detailed Research Findings

Research has focused on developing and qualifying this compound-modified aluminum alloys specifically for laser additive manufacturing. One notable material is Scalmalloy®, an aluminum-magnesium-scandium alloy developed for high-performance applications. tuhh.debeamler.com Studies on a variant, ScalmalloyRP®, have demonstrated its potential for the aerospace industry. tuhh.de The goal of using this material in AM is to achieve a microstructure with maximum density and a supersaturated solid solution, which, after aging, results in significant precipitation hardening. tuhh.de The addition of zirconium, which can form a shell around the this compound-rich core of precipitates (Al3Sc), further enhances this hardening effect. tuhh.de

Mechanical testing of additively manufactured and aged ScalmalloyRP® specimens has shown remarkable results. Specimens tested parallel to the layer build-up orientation exhibited the highest tensile strength, exceeding 530 MPa. tuhh.de Alongside this high strength, the material demonstrated significant ductility, with a mean elongation of 14% and a reduction of area of 20%. tuhh.deresearchgate.net

Recent developments have seen companies like this compound Canada, in partnership with McMaster University, innovate new aluminum-scandium alloy powders tailored for 3D printing. alcircle.comalcircle.com These proprietary alloys are designed to overcome challenges such as solidification cracking during the printing process. 3dprinting.comalcircle.com The company has filed provisional patents for these new powders, which are aimed at applications in the aerospace, automotive, and maritime industries. alcircle.cominnovationnewsnetwork.com Initial tests using laser powder bed fusion have been completed, with ongoing evaluation of the mechanical properties of the printed parts. 3dprinting.com

The research aims to create materials that can serve as alternatives to traditional high-strength aluminum alloys like 7075. 3dprinting.com Technical data indicates that an addition of just 0.4% this compound can increase the strength of aluminum alloys by up to eight times, highlighting the element's potent effect as a "force multiplier" for aluminum. 3dprinting.commetal-am.com

Data Tables

Table 1: Chemical Composition of ScalmalloyRP®

Element Weight Percentage (wt. %)
This compound (Sc) 0.66
Magnesium (Mg) 4.5
Manganese (Mn) Value not specified
Zirconium (Zr) Value not specified
Aluminum (Al) Balance

Source: Based on data for ScalmalloyRP® variant ScalmalloyRP0,66-4,5. tuhh.de

Table 2: Mechanical Properties of Additively Manufactured Scalmalloy® Alloys

Property Value
ScalmalloyRP® (Aged)
Tensile Strength > 530 MPa
Mean Elongation 14%
Reduction of Area 20%
General Scalmalloy®
Density 2.67 g/cm³
Tensile Strength 520 MPa
Elongation at Break 13%

Source: Data compiled from research on ScalmalloyRP® and general properties of Scalmalloy®. tuhh.debeamler.comresearchgate.net

Scandium Radioisotopes in Nuclear Science and Radiopharmaceutical Research

Production Methodologies for Diagnostic and Therapeutic Scandium Isotopes

The production of this compound radioisotopes can be achieved through various methods, including cyclotrons, nuclear reactors, and generator systems. encyclopedia.pubnih.gov The choice of production method depends on the desired isotope, its intended application, and the available infrastructure.

Cyclotron Production of Positron Emitters (e.g., Sc-43, Sc-44)

Cyclotrons are commonly used for the production of the positron-emitting isotopes 43Sc and 44gSc. encyclopedia.pubnih.gov These isotopes can be produced by irradiating calcium or titanium targets with protons or deuterons. encyclopedia.pubosti.govnih.gov

Several nuclear reactions are utilized for this purpose:

For 43Sc:

42Ca(d,n)43Sc: This reaction is considered favorable due to high yields at deuteron (B1233211) beam energies below 10 MeV and the relative affordability of enriched 42Ca targets. mdpi.commdpi.comsnmjournals.org

43Ca(p,n)43Sc: Proton irradiation of enriched 43Ca targets can also produce 43Sc. nih.gov

46Ti(p,α)43Sc: This reaction involves proton irradiation of enriched 46Ti. nih.gov

For 44gSc:

44Ca(p,n)44gSc: This is a widely used reaction for 44gSc production in medical cyclotrons with proton energies below 18 MeV, using either natural or enriched calcium targets. wikipedia.orgmdpi.comresearchgate.net Using enriched 44Ca targets can lead to higher yields and reduced impurities of other this compound isotopes. researchgate.net

natTi(p,x)44gSc: Irradiation of natural titanium targets with protons can also produce 44gSc, along with other this compound isotopes. snmjournals.org

44Ca(d,2n)44gSc: This reaction has been investigated using deuteron beams on enriched 44CaCO3 targets. osti.gov

Research at institutions like the University of Wisconsin, Madison, has explored various nuclear reactions for 43Sc and 44gSc production from proton and deuteron irradiation of calcium oxide targets enriched in different calcium isotopes. energy.govecancer.org Studies have shown that the largest yields and highest purities of 44gSc were achieved by irradiating 44Ca with protons, yielding up to 120 millicuries in an hour with over 99.7% purity. energy.govecancer.org

Reactor Production of Beta Emitters (e.g., Sc-47)

Nuclear reactors are primarily used for the production of the therapeutic beta-minus emitter 47Sc. encyclopedia.pub Two main neutron-induced reactions are employed:

47Ti(n,p)47Sc: This reaction requires fast neutrons. researchgate.netsnmjournals.orgnih.gov

46Ca(n,γ)47Ca → 47Sc: This is an indirect route utilizing thermal neutrons. researchgate.netsnmjournals.orgnih.govnih.govprismap.eu The produced 47Ca (with a half-life of 4.54 days) decays via beta-minus emission to 47Sc. prismap.eu

Studies comparing these two routes have indicated that production via the 46Ca(n,γ)47Ca reaction using enriched 46Ca targets can provide higher quantities of radionuclidically pure 47Sc compared to the 47Ti route. nih.govnih.gov The subsequent decay of 47Ca allows for repeated separation of the 47Sc daughter nuclide. nih.gov

Another approach for 47Sc production is through photonuclear reactions, such as 48Ca(γ,n)47Ca → 47Sc and 48Ti(γ,p)47Sc, using bremsstrahlung radiation from electron linear accelerators. encyclopedia.pubosti.govsnmjournals.orgisotopes.gov

Generator Systems for Isotope Elution (e.g., Ti-44/Sc-44 generators)

Radionuclide generator systems provide a convenient source of short-lived radioisotopes from a longer-lived parent isotope, eliminating the need for daily cyclotron or reactor access at the point of use. encyclopedia.pubcern.ch The 44Ti/44gSc generator is a prominent example for this compound radioisotopes. encyclopedia.pubwikipedia.org

The parent isotope, 44Ti, has a relatively long half-life of approximately 60 years and decays via electron capture to 44gSc. wikipedia.orgradiacode.com 44Ti is typically produced by the 45Sc(p,2n)44Ti nuclear reaction using proton irradiation of natural this compound targets. wikipedia.orgcern.chnih.gov While the cross-sections for 44Ti production are relatively low, the long half-life of the parent allows for a persistent source of 44gSc over several decades from a single production batch. wikipedia.orgnih.gov

In a 44Ti/44gSc generator, the 44Ti is adsorbed onto a stationary phase, such as an anion-exchange resin. wikipedia.org The daughter 44gSc, which grows in as 44Ti decays, can then be eluted (washed out) from the column using a suitable solvent, such as a mixture of oxalic acid and hydrochloric acid. wikipedia.org Post-processing of the eluate is often performed using cation-exchange resin to obtain 44gSc in a small volume and a form suitable for radiolabeling. wikipedia.org Typical elution efficiencies for 44gSc are high, with very low breakthrough of the parent 44Ti. wikipedia.org

Another potential generator system is the 47Ca/47Sc generator, which would provide a generator-based source for the therapeutic isotope 47Sc. encyclopedia.pub 47Ca is produced via reactions like 46Ca(n,γ)47Ca or 48Ca(γ,n)47Ca. encyclopedia.pub

Nuclear Reaction Studies for Optimized Isotope Purity and Yield

Extensive research is conducted to optimize nuclear reactions for this compound radioisotope production, focusing on maximizing yields and improving radionuclidic purity. nih.govtriumf.cacern.ch This involves studying reaction cross-sections at different particle energies and using isotopically enriched target materials. osti.govnih.govmdpi.comenergy.govecancer.org

For cyclotron production of 43Sc and 44gSc, studies investigate the optimal beam energy and target material (e.g., enriched 42Ca, 43Ca, 44Ca, or natTi in various chemical forms like oxides or carbonates) to maximize the production of the desired isotope while minimizing co-production of other radioisotopes, particularly longer-lived contaminants like 46Sc or the metastable isomer 44mSc. osti.govfrontiersin.orgmdpi.comenergy.govecancer.orgsnmjournals.org For example, using enriched calcium targets generally provides higher yields and better purity compared to natural calcium targets. researchgate.net

In the case of 47Sc production, comparative studies of the 47Ti(n,p)47Sc and 46Ca(n,γ)47Ca reactions aim to determine the most advantageous route in terms of yield and radionuclidic purity for clinical applications. nih.govnih.gov Research also explores alternative routes like proton irradiation of vanadium or titanium targets, and photonuclear reactions on calcium and titanium. researchgate.netosti.govsnmjournals.orgnih.gov

Optimizing target design and irradiation parameters, such as beam current and irradiation time, are also crucial aspects of these studies to achieve sufficient activity for clinical use. mdpi.commdpi.comcern.ch

Radiochemical Separation and Purification of this compound Isotopes

Following irradiation or elution from a generator, the produced this compound radioisotopes must be chemically separated and purified from the target material and other co-produced radionuclides to ensure high radionuclidic and chemical purity suitable for radiopharmaceutical preparation. nih.govmdpi.comcern.ch The separation methodology is highly dependent on the target material and the production route. mdpi.com

Common target materials for cyclotron production include calcium compounds (e.g., CaO, CaCO3) and titanium. snmjournals.orgmdpi.com After irradiation, these targets are typically dissolved in acidic solutions, such as HCl or HNO3. mdpi.com

Various separation techniques are employed, with extraction chromatography and ion exchange chromatography being widely used. mdpi.comcern.chnih.govresearchgate.net

Extraction Chromatography: Resins like UTEVA and DGA are frequently used for separating this compound radioisotopes from calcium targets. mdpi.comnih.govresearchgate.net this compound(III) shows strong adsorption on UTEVA resin at high HCl concentrations, allowing for its separation from calcium(II), which is less retained. mdpi.comresearchgate.net After washing the column to remove impurities, this compound is eluted with a less concentrated acid or water. mdpi.com DGA resin has also been used for the purification of 44gSc and 47Sc. isotopes.govcern.chnih.gov

Ion Exchange Chromatography: Anion exchange resins, such as AG1-X8, can be used for separating this compound from titanium targets, particularly in the context of 44Ti/44gSc generators, where this compound(III) can be adsorbed from oxalic acid solutions. mdpi.com Cation exchange resins are also used, often as a post-processing step to concentrate the eluted this compound into a small volume suitable for radiolabeling. wikipedia.orgnih.gov

The goal of these separation procedures is to achieve high recovery yields of the desired this compound isotope with minimal contamination from the target material and other radioisotopes. Recovery yields ranging from 45% to 98% have been reported depending on the specific method and target material. nih.gov Chemical purity, particularly the concentration of trace metals that could interfere with subsequent radiolabeling, is also critically assessed. researchgate.net

Radiolabeling Chemistry and Chelator Development for this compound Radioisotopes

For this compound radioisotopes to be used in nuclear medicine, they must be stably attached to a targeting molecule (such as a peptide, antibody, or small molecule) that can deliver the radioisotope to the desired biological target, such as cancer cells. This process is called radiolabeling and typically involves the use of a chelator. encyclopedia.pubnih.gov

This compound exists primarily in the +3 oxidation state (Sc(III)) in aqueous solutions. prismap.eu Sc(III) is a hard Lewis acid and forms stable complexes with hard Lewis bases, particularly with oxygen and nitrogen donor atoms. Chelators are organic molecules that can bind to metal ions at multiple points, forming stable coordination complexes. easychem.org

The development of suitable chelators for this compound radioisotopes is crucial for creating stable radiopharmaceuticals. encyclopedia.pubnih.gov The chelator must form a kinetically stable complex with Sc(III) under physiological conditions to prevent the release of the radioisotope in the body, which could lead to non-target accumulation and unwanted radiation dose.

Macrocyclic chelators, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its analogues, have shown great promise for complexing with trivalent this compound. nih.govrsc.org DOTA is a well-established chelator in nuclear medicine, particularly for labeling with other trivalent radiometals like 177Lu and 90Y. rsc.org The similar chemical properties of Sc(III) to these elements make DOTA-based chelators suitable for this compound radioisotopes. mdpi.comrsc.org

Radiolabeling with this compound radioisotopes using DOTA-based chelators typically requires elevated temperatures (above 70°C) to achieve efficient complex formation. rsc.org Research continues to focus on developing new chelators with improved complexation kinetics under milder conditions and enhanced in vivo stability. Bifunctional chelators are designed to contain both a strong metal-binding site and a reactive group that can be conjugated to a targeting molecule.

The chemical purity of the separated this compound radioisotope is critical for efficient radiolabeling. Trace metal impurities can compete with this compound for binding to the chelator, leading to reduced radiolabeling yield and potentially affecting the purity of the final radiopharmaceutical. researchgate.net

Studies have demonstrated the successful radiolabeling of various targeting molecules, such as PSMA-targeting ligands and DOTANOC, with this compound radioisotopes like 43Sc, 44gSc, and 47Sc using chelators like DOTA and its derivatives. mdpi.commdpi.comnih.govnih.govnih.gov These radiolabeled compounds are then evaluated in preclinical studies to assess their in vivo behavior and potential for diagnostic imaging or therapy. mdpi.comnih.govnih.gov

This compound IsotopeHalf-lifeDecay ModePrimary EmissionsApplications
43Sc3.891 hβ+β+, γDiagnostic PET
44gSc3.97 hβ+β+, γDiagnostic PET
47Sc3.349 dβ−β−, γTherapeutic, SPECT Imaging

Data Source: osti.govfrontiersin.orgprismap.eu

Nuclear ReactionTarget MaterialProduction MethodRelevant this compound Isotope(s)
42Ca(d,n)43ScEnriched 42CaCyclotron43Sc
43Ca(p,n)43ScEnriched 43CaCyclotron43Sc
46Ti(p,α)43ScEnriched 46TiCyclotron43Sc
44Ca(p,n)44gScNatural or Enriched 44CaCyclotron44gSc
natTi(p,x)44gScNatural TiCyclotron44gSc, other Sc isotopes
44Ca(d,2n)44gScEnriched 44CaCyclotron44gSc, 44mSc
47Ti(n,p)47ScEnriched 47TiReactor47Sc
46Ca(n,γ)47Ca → 47ScEnriched 46CaReactor (Indirect)47Sc
45Sc(p,2n)44Ti → 44gScNatural ScCyclotron (Parent)44gSc (from generator)
48Ca(γ,n)47Ca → 47ScEnriched 48CaElectron Linac47Sc (from generator)
48Ti(γ,p)47ScEnriched 48TiElectron Linac47Sc

DOTA and Analogues in this compound Complexation

Efficient and stable complexation of this compound radioisotopes with targeting vectors is crucial for the development of radiopharmaceuticals sigmaaldrich.comyoutube.com. The trivalent this compound ion (Sc³⁺) exhibits chemical properties similar to those of lanthanides and other trivalent metallic elements used in nuclear medicine, such as gallium, yttrium, and lutetium sigmaaldrich.comlibretexts.org. Sc³⁺ typically exhibits a coordination number ranging from three to nine and forms complexes by coordinating with oxygen, nitrogen, and halogen donor atoms sigmaaldrich.com.

Macrocyclic ligands, particularly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its analogues, have been extensively investigated for their ability to chelate this compound radioisotopes wikipedia.orglibretexts.orgyoutube.comnih.gov. DOTA is a widely used chelator in nuclear medicine due to its ability to form thermodynamically stable complexes with various metal ions nih.gov. Studies have shown that DOTA and its derivatives are very suitable ligands for this compound radioisotopes youtube.comnih.gov. The stability constant of the Sc-DOTA complex has been reported to be high, comparable to that of Lu³⁺ complexes libretexts.orgnih.gov. Complexation of DOTA with Sc³⁺ is also reported to be faster than with trivalent lanthanides nih.gov. The Sc-DOTA complex typically exhibits an eight-coordination geometry in solution libretexts.org.

While DOTA forms highly stable complexes, its complexation kinetics can be slow, often requiring elevated temperatures to achieve efficient radiolabeling, which can be a limitation for temperature-sensitive biomolecules like antibodies youtube.com. This has driven the search for alternative ligands.

Analogues of DOTA and other macrocyclic and mesocyclic ligands have also been explored for this compound complexation. Diethylenetriaminepentaacetic acid (DTPA), an acyclic ligand, has also shown high affinity for Sc³⁺, although macrocyclic ligands like DOTA generally form more thermodynamically stable complexes nih.gov. Macrocyclic ligands such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and the mesocyclic chelator AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid) and its derivatives have also been investigated for their this compound complexation properties sigmaaldrich.comlibretexts.org. AAZTA-derived chelators, for instance, have shown promising coordination properties for radiometals like ⁴⁴Sc.

The choice of chelator depends on the specific application and the properties of the targeting vector. For example, while DOTA is effective for peptides and small molecules, ligands with faster complexation kinetics might be preferred for labeling antibodies youtube.com.

Ligand Design for Enhanced Affinity and Specificity in Radiopharmaceuticals

The design of ligands for this compound radiopharmaceuticals is critical to ensure high thermodynamic stability, kinetic inertness, selectivity for the target metal ion, and the ability to be conjugated to a biological vector molecule youtube.com. A key challenge in designing ligands for Sc³⁺ is accommodating its ionic radius and preferred coordination environment while ensuring rapid and efficient complexation under conditions compatible with sensitive biomolecules sigmaaldrich.comyoutube.com.

While DOTA is considered a gold-standard chelator for this compound radioisotopes due to the high stability of its complexes, its relatively slow radiolabeling kinetics, often requiring heating, can be a drawback, particularly for temperature-sensitive targeting agents like antibodies youtube.com. This has led to research into developing alternative bifunctional chelators that can facilitate faster complexation at lower temperatures youtube.com.

Efforts in ligand design focus on modifying the macrocyclic or acyclic framework to tune the complexation properties. This includes altering the ring size, the type and number of donor atoms, and incorporating pendant arms with different functional groups to optimize the interaction with Sc³⁺ and the conjugation to biomolecules youtube.com. For instance, the introduction of phosphonate (B1237965) groups in DOTA analogues has been explored to potentially improve labeling efficiency at lower temperatures youtube.com.

Novel chelators, such as the picolinate-functionalized triaza-macrocycle-based chelator picaga (and its core H3mpatcn), have been investigated for their ability to chelate ⁴⁴Sc efficiently at room temperature. Studies have shown that complexes formed with such chelators can be kinetically inert and suitable for biological applications, demonstrating the potential of alternative ligand designs to overcome the limitations of traditional chelators like DOTA for certain applications.

The development of bifunctional ligands, which contain both a chelating moiety for the radioisotope and a reactive group for conjugation to a biological targeting molecule, is essential for creating targeted radiopharmaceuticals sigmaaldrich.comyoutube.com. The design of the linker between the chelator and the targeting vector also plays a role in the pharmacokinetic and biodistribution properties of the final radioconjugate.

Preclinical Investigations of this compound Radiopharmaceuticals

Preclinical studies are a crucial step in evaluating the potential of this compound radioisotopes and their corresponding radiopharmaceuticals before clinical translation indiamart.comwikipedia.org. These investigations typically involve in vitro studies to assess the radiolabeling efficiency, complex stability, and target binding affinity, followed by in vivo studies in animal models to evaluate the pharmacokinetics, biodistribution, and therapeutic efficacy of the radiolabeled compounds wikipedia.org.

A variety of targeting vectors have been labeled with this compound radioisotopes and evaluated in preclinical settings. These include small molecules, peptides, and antibodies, targeting various biomarkers associated with diseases like cancer nih.govsigmaaldrich.comwikipedia.orgnih.govyoutube.com.

Preclinical studies have demonstrated the feasibility of using ⁴⁴Sc for PET imaging with different targeting agents. For example, ⁴⁴Sc-labeled DOTA-conjugated RGD peptides have been investigated for imaging integrin αvβ3 expression in preclinical cancer models, showing tumor targeting and pharmacokinetic profiles comparable to those labeled with ⁶⁴Cu or ⁶⁸Ga wikipedia.orgnih.gov. Another study successfully employed a ⁴⁴Sc-labeled picaga-DUPA conjugate to image PSMA-expressing tumors in a preclinical mouse model, highlighting the potential of alternative chelators for targeted PET imaging.

The therapeutic potential of ⁴⁷Sc has also been explored in preclinical therapy studies. For instance, the therapeutic efficacy of ⁴⁷Sc-folate has been compared to that of ¹⁷⁷Lu-folate and ⁹⁰Y-folate in preclinical models of folate-receptor-positive ovarian tumor cells, demonstrating comparable increases in median survival sigmaaldrich.commims.com. Different ⁴⁷Sc-labeled PSMA ligands have also been tested preclinically mims.com.

Preclinical investigations often involve comparing the performance of this compound-labeled radiopharmaceuticals with those labeled with established radioisotopes like ⁶⁸Ga and ¹⁷⁷Lu to assess their advantages and disadvantages sigmaaldrich.comwikipedia.orgnih.govmims.com. These studies provide valuable data on tumor uptake, non-target tissue distribution, and the potential for using this compound radioisotopes in a theranostic approach. The results from these preclinical studies are essential for guiding the selection of promising this compound-based radiopharmaceuticals for further clinical development.

Catalytic Chemistry of Scandium Compounds

Scandium(III) as a Lewis Acid Catalyst

As a Lewis acid, the this compound(III) ion (Sc³⁺) functions as an electron pair acceptor, activating substrates and rendering them more susceptible to nucleophilic attack. researchgate.net This activation is central to its catalytic function. The triflate (OTf) ligands are crucial to the compound's reactivity; their electron-withdrawing nature enhances the Lewis acidity of the this compound center. This compound.org This strong Lewis acidity allows Sc(OTf)₃ to effectively catalyze a variety of organic reactions, often leading to higher yields and better selectivity compared to traditional catalysts. This compound.org A key advantage of Sc(OTf)₃ is its water stability, attributed to the small ionic radius of the Sc³⁺ ion, which allows it to function efficiently even in aqueous environments. researchgate.netresearchgate.net

The catalytic cycle of a this compound(III)-mediated reaction typically begins with the coordination of the this compound Lewis acid to a substrate, often at a carbonyl or imine group. This coordination polarizes the substrate, increasing its electrophilicity. For instance, in transimination reactions, the rate-determining step is the addition of an amine to a this compound-activated imine. acs.org

In more complex transformations, the mechanism can involve multiple steps. For example, a this compound-catalyzed cycloaddition of vinyl diazo compounds with in situ formed 2-naphthoquinone-8-methides proceeds through a proposed multi-step mechanism. The reaction initiates with a nucleophilic conjugate addition to generate a vinyl diazonium intermediate. This is followed by an intramolecular Friedel-Crafts reaction to form a cyclic ester intermediate, which then undergoes intramolecular transesterification. The final product is formed via a de-dinitrogenation process analogous to a Wagner-Meerwein rearrangement. acs.org In other reactions, such as the hydroboration of alkynes and alkenes, mechanistic studies suggest the reaction proceeds via a σ-bond metathesis between an alkenyl this compound species and the borane. rsc.org

The catalytic performance of this compound(III) is not solely dependent on the metal center; the associated counterions and ligands play a pivotal role in modulating both activity and selectivity. alfa-chemistry.com In asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity. A wide variety of chiral ligands, including N,N′-dioxides, pyridine-2,6-bisoxazolines (Pybox), and bipyridines, have been successfully chelated to this compound to promote highly efficient reactions. mdpi.com

The counterion can also have a profound effect. In the this compound-catalyzed asymmetric [3+2] annulation with allylsilanes, the use of tetrakis-[3,5-bis(trifluoromethyl)phenyl]-borate (BArF) as an additive was found to enhance catalytic activity and control stereoselectivity. researchgate.netnih.gov Mechanistic studies revealed a complex interplay where the active catalyst forms through a bimolecular combination of the this compound(III) salt and the BArF anion, which generates a more reactive cationic this compound(III) complex, followed by coordination of the chiral PyBox ligand. nsf.gov This demonstrates that the optimal reaction rate and selectivity depend on the specific combination and order of addition of the this compound salt, ligand, and counterion. nsf.gov Furthermore, the phenomenon of ligand-accelerated catalysis has been observed, where the presence of a ligand not only induces chirality but also significantly increases the reaction rate compared to the uncatalyzed or ligand-free reaction. nsf.gov

Enantioselective this compound-Catalyzed Transformations

The combination of this compound(III)'s Lewis acidity with chiral ligands has enabled a vast range of enantioselective transformations. Chiral complexes derived from Sc(OTf)₃, in particular, have become powerful promoters for many types of asymmetric reactions since their initial breakthrough applications in Diels-Alder cycloadditions. mdpi.com These catalysts are typically generated in situ by combining the this compound salt with a chiral ligand, such as an N,N'-dioxide or Pybox derivative. mdpi.com

This compound catalysts have proven highly effective in constructing complex spirocyclic architectures with high stereocontrol. A notable example is the enantioselective formal [3+2] cycloaddition of alkylideneoxindoles with allenylsilanes, catalyzed by a chiral this compound complex formed from Sc(OTf)₃ and a Pybox ligand. mdpi.com This reaction, performed in the presence of NaBArF as an additive, produces valuable cyclopentene-spirooxindoles containing a vinylsilane moiety. mdpi.comescholarship.org The catalytic system demonstrates excellent control over both diastereoselectivity and enantioselectivity. escholarship.org Another approach involves the domino dearomative spiroannulation of quinolines with alkynes, which is promoted by a chiral half-sandwich this compound catalyst and results in biologically interesting chiral spiro-dihydroquinolines. mdpi.com

Table 1: Selected Examples of this compound-Catalyzed Asymmetric Spiroannulation Data sourced from Cobo, et al. (2022). escholarship.org

Substrate Catalyst System Diastereomeric Ratio (dr) Enantiomeric Ratio (er)

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. nih.gov Chiral this compound complexes have been developed to catalyze highly enantioselective versions of this transformation. For instance, the asymmetric Michael addition of indoles to enones can be catalyzed by a this compound(III)-enlarged Salen complex, achieving excellent reactivity and stereocontrol with yields and enantiomeric excesses (ee) up to 99%. mdpi.com Similarly, a catalyst system composed of Sc(OTf)₃ and a chiral N,N′-dioxide ligand effectively catalyzes the asymmetric Michael addition of malonates to enynes, providing access to functionalized chiral allenes. mdpi.com Interestingly, studies have shown that enantioselectivity can be reversed by simply switching the metal Lewis acid (e.g., from this compound to yttrium) while using the same chiral ligand, highlighting the subtle interplay between the metal ion and the ligand in determining the stereochemical outcome. chemrxiv.org

Table 2: Enantioselective this compound-Catalyzed Michael Addition of Indoles to Enones Data sourced from Li, et al. mdpi.com

Indole Enone Yield Enantiomeric Excess (ee)
1-Methylindole Chalcone 98% 99%
Indole 4-Chlorochalcone 99% 99%
5-Methoxyindole Chalcone 99% 99%

Enantioselective Friedel-Crafts alkylations represent a powerful method for forming carbon-carbon bonds with aromatic systems. Bis(oxazolinyl)pyridine-scandium(III) triflate complexes are highly effective catalysts for the Friedel-Crafts alkylation of electron-rich nucleophiles like indoles with electrophiles such as α,β-unsaturated acyl phosphonates or 2-acyl imidazoles. nih.govresearchgate.net These reactions proceed with high enantioselectivity, and the resulting products can be readily converted into a variety of useful derivatives like esters, amides, and carboxylic acids. nih.govresearchgate.net

This compound(III) triflate is also a superior catalyst for various cycloaddition reactions. It efficiently catalyzes the [3+2] cycloaddition of imines with 1,1-cyclopropanediesters, leading to a highly diastereoselective synthesis of multisubstituted pyrrolidines. sioc.ac.cn In a comparison with other Lewis acids for this specific reaction, Sc(OTf)₃ provided significantly better yields and conversions. sioc.ac.cn Other this compound-catalyzed cycloadditions include the [3+3] cyclization of donor-acceptor cyclopropanes with 1,3-dipoles and the formal [3+2] cycloaddition of alkylideneoxindoles with allylsilanes. mdpi.comthieme-connect.com

Table 3: Comparison of Lewis Acids in the Cycloaddition of Diethyl 2-phenyl-1,1-cyclopropane dicarboxylates with an Imine Data sourced from an initial study on the reaction. sioc.ac.cn

Catalyst (5 mol%) Solvent Yield
Sc(OTf)₃ CH₂Cl₂ 60%
Ga(OTf)₃ CH₂Cl₂ Trace
In(OTf)₃ CH₂Cl₂ 45%
Mg(ClO₄)₂ CH₂Cl₂ Trace
Ni(ClO₄)₂ CH₂Cl₂ 40%

Ligand-Accelerated Catalysis Phenomena in this compound Systems

Ligand-accelerated catalysis (LAC) is a phenomenon where the addition of a ligand to a metal catalyst results in a significant increase in the reaction rate. This effect has been notably observed in this compound-catalyzed reactions, particularly in asymmetric spiroannulation reactions.

In the this compound(III)-catalyzed asymmetric annulation of allylsilanes, the use of a PyBox (pyridine-2,6-bis(oxazoline)) ligand leads to a significant rate acceleration compared to the reaction without the ligand. nsf.gov Mechanistic studies have revealed that the ligand plays a crucial role in preventing the off-cycle oligomerization of the allylsilane nucleophile. nsf.govescholarship.org In the absence of the ligand, the reaction rate decreases significantly after reaching low conversion, whereas the ligand-containing system maintains a higher rate. nsf.gov

The choice of ligand structure also has a pronounced effect on the catalytic activity. It has been demonstrated through in-situ infrared spectroscopy that sterically demanding PyBox ligands lead to a faster relative reaction rate. nsf.govescholarship.org A quantitative analysis of initial reaction rates has further shown that ligands which promote faster turnover rates also tend to yield products with higher stereoselectivities. escholarship.org

The formation of the active catalytic species is a complex process that is influenced by the order of addition of the catalyst components. Studies have shown that the optimal reaction rate is dependent on the pre-complexation of the catalyst, the order of complexation of the this compound(III) source, the counterion source (e.g., BArF), and the ligand. nsf.gov The active catalyst is proposed to form through a bimolecular combination of this compound(III) with a BArF anion, followed by complexation with the PyBox ligand. nsf.gov

Table 2: Effect of Ligand on this compound-Catalyzed Spiroannulation

ConditionConversion (15 min)Conversion (2 h)ObservationRef.
With PyBox LigandSignificantHighRate acceleration observed nsf.gov
Without Ligand~30%54%Rate decreases significantly after ~10% conversion nsf.gov

In-situ Spectroscopic and Calorimetric Studies of this compound Catalysis

To gain a deeper understanding of the mechanisms and kinetics of this compound-catalyzed reactions, in-situ spectroscopic and calorimetric techniques have proven to be invaluable. These methods allow for the real-time monitoring of catalyst formation, species concentration, and reaction energetics under actual reaction conditions.

In the study of the this compound-catalyzed asymmetric allylsilane annulation reaction, reaction heat flow calorimetry, Nuclear Magnetic Resonance (NMR), and in-situ infrared (IR) spectroscopy have been instrumental. nsf.govescholarship.org Reaction calorimetry provides a profile of reaction heat versus time, which can be directly related to the reaction rate and conversion. researchgate.net This technique has been used to investigate the effects of the order of addition of catalyst components and the delayed addition of the nucleophile on the reaction rate. nsf.gov

Calorimetric studies have revealed a complex interplay between in-solution and precipitated catalyst species. The this compound(III)-PyBox/BArF catalyst system exhibits minimal solubility until a bidentate electrophile is added, highlighting the dynamic nature of the catalyst's physical state during the reaction. nsf.gov

In-situ IR spectroscopy has been employed to monitor the concentration of reactants and products over time, allowing for the comparison of relative reaction rates with different ligands. nsf.govescholarship.org These studies have confirmed the ligand-dependent acceleration, where sterically bulkier ligands result in faster reaction rates. nsf.gov

NMR spectroscopy, including solid-state ⁴⁵Sc NMR, provides detailed structural information about the this compound species. Solid-state ⁴⁵Sc NMR has been used to investigate the coordination sphere of molecular and silica-supported this compound amide catalysts, correlating the number of coordinated ligands with catalytic activity in alkyne dimerization. rsc.org For the spiroannulation reaction, ¹H NMR spectroscopy was used to determine the conversion of reactants to products. nsf.gov

These in-situ techniques provide crucial insights into the dynamic interactions involved in catalyst formation and turnover, the role of different components in the catalytic system, and the origins of phenomena such as ligand-accelerated catalysis. researchgate.net

Table 3: In-situ Techniques Applied to this compound Catalysis

TechniqueInformation ObtainedApplication ExampleRef.
Reaction Heat Flow CalorimetryReaction rate, conversion, heat of reactionStudying the effect of order of addition of catalyst components in spiroannulation nsf.govresearchgate.net
In-situ Infrared (IR) SpectroscopyReal-time concentration of species, relative reaction ratesComparing the effect of different PyBox ligands on reaction rate nsf.govescholarship.org
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural information, reaction conversionCharacterizing catalyst species and determining product formation nsf.govrsc.org
Solid-State ⁴⁵Sc NMRThis compound coordination environmentInvestigating the structure of this compound amide catalysts rsc.org

Theoretical and Computational Chemistry of Scandium Systems

Quantum Chemical Investigations of Scandium Complexes and Clusters

Quantum chemical methods are powerful tools for elucidating the intricate details of this compound's coordination chemistry.

The ground state electronic configuration of this compound is [Ar]3d¹4s². In its common +3 oxidation state, it nominally has no 3d electrons, suggesting that d-d electron correlation effects are minimal. rsc.org Consequently, spectral variations in this compound compounds are primarily attributed to the chemical bonding between this compound and its ligands, as well as the coordination geometry. rsc.org

Density Functional Theory (DFT) calculations have been employed to study the structural, electronic, and chemical bonding characteristics of this compound-based compounds. For instance, in this compound-based III-V compounds, a combination of covalent and ionic bonding has been identified. technotrainers.net The analysis of this compound fluoride (B91410) (ScF₃) polymorphs using Bader charge analysis revealed a high degree of ionicity in the Sc-F bonds. nih.gov Specifically, in the high-pressure trigonal phase of ScF₃, the charge on this compound is approximately +2.33 e, while in a monoclinic phase, it is +2.17 e, indicating a more covalent character. nih.gov

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) provide experimental probes into the electronic structure. The fine structure of the Sc K-edge in XAS reflects the sp³-like chemical bond between this compound and the ligand, while the L₂,₃-edge and pre-edge features of the K-edge offer direct insight into the crystal field parameters at the this compound site. rsc.org

DFT calculations have also been used to analyze the bonding in this compound complexes with various ligands, which is relevant for applications such as radiopharmaceuticals. nih.govacs.org These studies, using methods like Natural Bond Orbital (NBO) and Natural Energy Decomposition Analysis (NEDA), have confirmed the stability of complexes with hepta- and octadentate ligands, with anionic oxygen and aromatic nitrogen atoms being the primary ligand donors. nih.govacs.org

Calculated Band Gaps of this compound Fluoride Polymorphs
PolymorphCrystal SystemFundamental Band Gap (eV)Optical Band Gap (eV)
1Cubic6.126.64
2Monoclinic5.285.52
3Orthorhombic~2-
4Monoclinic~2-
5Trigonal6.14-
6Orthorhombic5.775.81
Data sourced from first-principles calculations using density functional theory. nih.gov

Molecular dynamics (MD) simulations are a valuable tool for studying the dynamic behavior of this compound-containing systems. nih.gov These simulations have been used to investigate the motional freedom of supported this compound complexes, which is crucial for understanding their catalytic activity. iastate.eduameslab.gov By combining solid-state NMR, dynamic nuclear polarization, and DFT modeling, researchers have been able to map the three-dimensional dynamics of a this compound single-site catalyst. ameslab.gov

DFT-based molecular dynamics simulations predicted a more mobile this compound complex than was experimentally observed, suggesting the presence of secondary interactions with the support surface. ameslab.gov In one study, a siloxane-scandium bond was found to be stable at 0 K according to DFT calculations, but MD simulations at 300 K showed that this bond quickly breaks, leading to significant rotation of the complex on the surface. iastate.edu This indicates that the bonding motif is kinetically unstable at temperatures relevant to experimental conditions. iastate.edu

Computational Studies of this compound Hydrides

Computational studies have been instrumental in predicting the behavior of this compound hydrides under extreme pressures and their potential for hydrogen storage.

Ab initio density functional calculations have been used to investigate the structural phase transitions of this compound hydrides under high pressure. For this compound monohydride (ScH), theoretical calculations predict several phases to be more stable at 1 atm than the previously suggested rock-salt structure. acs.org The rock-salt (NaCl-type) structure becomes favorable at 10 GPa and transforms to a Cmcm structure at approximately 265 GPa. acs.org

For this compound dihydride (ScH₂), the experimentally observed CaF₂-type structure at atmospheric pressure is predicted to transform to a C2/m structure at around 65 GPa. acs.org Above 72 GPa, it is expected to disproportionate into NaCl-type ScH and face-centered cubic ScH₃. acs.org

This compound trihydride (ScH₃) is predicted to undergo a sequence of phase transformations with increasing pressure: from a P6₃ structure to an Fm-3m structure at 29 GPa, then to a P6₃/mmc (YH₃-type) structure at 360 GPa, and finally to a Cmcm structure at 483 GPa. acs.org Experimental studies using synchrotron radiation X-ray diffraction have observed a structural transition from a hexagonal to a face-centered cubic (fcc) lattice in ScH₃ beginning at 30 GPa and completing at 46 GPa. researchgate.net

Theoretical investigations have also predicted the stability of several hydrogen-rich this compound compounds at high pressures, including ScH₄, ScH₆, ScH₇, ScH₈, ScH₉, ScH₁₀, and ScH₁₂. aps.orgroaldhoffmann.comacs.org For instance, ScH₄ is predicted to be stable in an I4/mmm structure above 160 GPa, and ScH₆ in a P6₃/mmc structure between 135 and 265 GPa, and in an Im-3m structure above 265 GPa. aps.org

Predicted Pressure-Induced Phase Transformations in this compound Hydrides
CompoundInitial Phase (Low Pressure)High-Pressure Phase(s)Transition Pressure(s) (GPa)
ScHP4₂/mmcNaCl-type -> Cmcm10 -> 265
ScH₂CaF₂-typeC2/m -> ScH + ScH₃65 -> 72
ScH₃P6₃Fm-3m -> P6₃/mmc -> Cmcm29 -> 360 -> 483
ScH₄-I4/mmm> 160
ScH₆-P6₃/mmc -> Im-3m135 -> 265
Data sourced from theoretical calculations. acs.orgaps.org

Metal hydrides are considered promising materials for hydrogen storage due to their high energy density and reversibility. diva-portal.org this compound is highly capable of accommodating hydrogen, forming ScH₂ in its elemental state or as a component in intermetallic compounds. diva-portal.org The mechanism of hydrogen storage in metal hydrides involves the reversible absorption and desorption of hydrogen. youtube.com Hydrogen molecules dissociate into atoms, which are then absorbed into the interstitial sites of the metal's crystal lattice, forming a metal hydride. youtube.combohrium.com This process is typically exothermic. youtube.com The release of hydrogen is an endothermic process that is initiated by heating the metal hydride. youtube.com

In some this compound-containing intermetallic compounds, hydrogen absorption occurs through disproportionation. For example, ScAlNi absorbs hydrogen at around 500 °C by decomposing into ScH₂ and AlNi. diva-portal.org This reaction is reversible, with the decomposition temperature of ScH₂ being significantly lowered, which is advantageous for hydrogen release. diva-portal.org However, compounds like Sc₂Al also tend to decompose into ScH₂ and Al upon hydrogenation, but this reaction is not readily reversible at lower temperatures. diva-portal.org

Thermodynamic Database Development for this compound-Containing Systems (e.g., Al-Sc binary systems)

The development of thermodynamic databases for this compound-containing systems is crucial for the design and optimization of new alloys. scientific.net The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool for developing such databases by assessing experimental data on thermodynamic properties and phase equilibria. scientific.net

For this compound-binary systems (Sc-X), a set of self-consistent thermodynamic parameters has been developed to describe the Gibbs free energies of each solution phase and intermetallic compound. scientific.net The Gibbs free energies of solution phases are often described by the sub-regular solution model with the Redlich-Kister equation, while those of intermetallic compounds are described by the sub-lattice model. scientific.net A thermodynamic database for Sc-X binary systems, where X includes elements like Al, Ag, B, Co, Cr, Cu, Fe, Mg, Ni, and others, has been established. scientific.net This database provides essential thermodynamic information for the development of multicomponent Al-Sc based alloys. scientific.net

For aluminum-based alloys, thermodynamic and properties databases like TCAL10 have been developed. thermocalc.com These databases include a wide range of elements, including this compound, and cover various stable and metastable phases observed in industrial alloys. thermocalc.com They can be used to calculate properties such as Gibbs energy, volume, and other thermophysical properties. thermocalc.com

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) has become a vital computational tool in materials science and chemistry, providing profound insights into the properties of this compound-based systems. This theoretical framework allows for the accurate prediction of electronic, structural, magnetic, and bonding characteristics of this compound compounds, guiding experimental work and accelerating the discovery of new materials. DFT calculations have been successfully applied to a wide range of this compound systems, from simple binary compounds to complex alloys and coordination complexes.

One of the primary applications of DFT in this compound research is the investigation of structural and electronic properties. researchgate.nettechnotrainers.net For instance, first-principles calculations using the full potential-linearized augmented plane wave (FP-LAPW) method within the generalized gradient approximation (GGA) have been employed to study this compound compounds like ScX (where X = N, P, As, and Sb). researchgate.net These studies report on bulk properties such as lattice constants, bulk moduli, and cohesive energies for different crystal structures (NaCl and CsCl). researchgate.net DFT calculations have also been used to predict the pressure-induced phase transition from the NaCl-type to the CsCl-type structure for these compounds. researchgate.net Similarly, the structural and electronic properties of six polymorphs of this compound Fluoride (ScF₃) have been investigated using DFT, providing analysis of bond lengths, formation energies, and electronic band gaps. acs.orgnih.gov These theoretical investigations are crucial for understanding the stability and potential applications of these materials in various technological fields. technotrainers.net

DFT is also a powerful method for exploring the electronic and optical properties of more complex ternary this compound compounds. Studies on the Sc₅T₂In₄ (T = Ni, Pd, Pt) family of intermetallics have used DFT-based methods to calculate their band structures, revealing their conductive nature. ias.ac.in Such calculations also provide insights into charge transfer and crystal strength through the analysis of bond order and effective charges. ias.ac.in

In the realm of magnetic materials, DFT has been instrumental in predicting and understanding the magnetic properties of this compound-based alloys. A notable example is the study of novel half-Heusler alloys ScXGe (X = Mn, Fe). rsc.org Using a first-principle full potential linearized augmented plane wave approach, researchers have investigated their structural, electronic, and magnetic properties. rsc.org These calculations revealed that the ferromagnetic state is the most stable for these compounds. rsc.org The projected densities of states (PDOS) analysis indicated that the magnetic moments primarily arise from the hybridization of p-d and d-d states. rsc.org

Furthermore, DFT is applied to understand the chemistry of this compound in aqueous solutions and its coordination complexes. Ab initio molecular orbital calculations at the HF and MP2 levels of theory have been used to study the hydration of the Sc(III) ion. researchgate.net These studies have determined that a hexacoordination (Sc³⁺(OH₂)₆) is inherently more stable than heptacoordination for the this compound (III) system in the gas phase. researchgate.net The calculations also highlight the importance of the second hydration sphere in accurately predicting vibrational frequencies that match experimental Raman spectroscopy data. researchgate.net In coordination chemistry, DFT calculations have been used to support experimental findings, such as in the study of an "in-cage" this compound-NOTA complex, where computational results helped interpret solution-phase ⁴⁵Sc NMR data. rsc.org

Detailed Research Findings:

This compound Pnictides (ScX, X=N, P, As, Sb): DFT calculations have been used to determine the ground-state properties of this compound pnictides in both the rock-salt (B1) and cesium chloride (B2) structures. The calculations predict the lattice constants, bulk moduli, and the pressures at which these materials transition from the B1 to the B2 phase. These theoretical predictions are in good agreement with available experimental data. researchgate.net The electronic structure analyses from these studies reveal that all the considered structures exhibit metallic character. researchgate.net

Calculated Properties of this compound Pnictides (ScX)

Compound Phase Lattice Constant (a₀) Å Bulk Modulus (B₀) GPa Transition Pressure (GPa)
ScN B1 → B2 364.32
ScP B1 → B2 245.61
ScAs B1 → B2 92.40
ScSb B1 → B2 39.78

Data sourced from DFT calculations employing the generalized gradient approximation (GGA). researchgate.net

This compound-based Heusler Alloys (ScXGe, X=Mn, Fe): First-principle studies on ScXGe alloys focused on their structural, electronic, and magnetic properties. The calculations confirmed that these alloys are more stable in a ferromagnetic (FM) state compared to a nonmagnetic (NM) state. The electronic properties indicate a metallic character for both spin channels. The investigation into their magnetic properties yielded high Curie temperatures, suggesting significant stability in their ferromagnetic state. rsc.org

Magnetic Properties of ScXGe Alloys

Compound Stable Magnetic State Calculated Curie Temperature (K)
ScMnGe Ferromagnetic 2177.02
ScFeGe Ferromagnetic 1656.09

Data derived from first-principle calculations based on DFT. rsc.org

Aqueous this compound(III) Ion: Ab initio molecular orbital calculations have been performed to understand the hydration structure of the Sc³⁺ ion. By modeling clusters such as Sc³⁺(OH₂)₆ and Sc³⁺(OH₂)₇, researchers concluded that the six-coordinate aqua ion is the more stable configuration. researchgate.net The calculated Sc-O bond length for the hexaaqua cluster closely matches experimental values. The inclusion of a second hydration sphere in the model, Sc³⁺(OH₂)₁₈, was found to be crucial for accurately reproducing the experimentally observed vibrational frequencies. researchgate.net

Table of Mentioned Compounds

Compound Name Formula
This compound Nitride ScN
This compound Phosphide ScP
This compound Arsenide ScAs
This compound Antimonide ScSb
This compound Fluoride ScF₃
This compound Nickel Indide Sc₅Ni₂In₄
This compound Palladium Indide Sc₅Pd₂In₄
This compound Platinum Indide Sc₅Pt₂In₄
This compound Manganese Germanide ScMnGe
This compound Iron Germanide ScFeGe
Hexaaquathis compound(III) ion [Sc(H₂O)₆]³⁺
Heptaaquathis compound(III) ion [Sc(H₂O)₇]³⁺

Environmental Geochemistry and Biogeochemical Cycling of Scandium

Scandium Speciation and Mobility in Aquatic Systems

The mobility of this compound in aquatic systems is significantly influenced by its solution speciation, which is governed by physicochemical properties such as ionic strength, pH, redox potential, temperature, pressure, and the presence of organic and inorganic ligands. acs.org Processes controlling this compound speciation and mobility include water-solid sorption/desorption, coprecipitation with colloids, and complexation with ligands. acs.org

In natural waters, this compound is particle-reactive and forms strong bonds with organic ligands, as well as with hydroxide (B78521) (OH⁻) and fluoride (B91410) (F⁻) ions, which typically dominate its speciation. nih.gov While this compound is generally found in the 3+ oxidation state in aquatic systems, the exact speciation can be complex and is not always well-characterized due to limited thermodynamic data for calculating its speciation. publish.csiro.auacs.org

Research indicates that this compound's oceanic cycling is unlikely to be influenced by solubility limits, contrasting with elements like iron. colab.ws Studies in the California Current System showed that dissolved this compound remained stable at concentrations significantly higher than typically observed natural levels, suggesting solubility is not a primary control on its distribution in seawater. colab.ws

In soil systems, the mobility of this compound is directly related to the stability of the minerals it is associated with, such as ferromagnesian minerals and biotite. usgs.gov this compound can also form complexes with phosphates, sulfates, and carbonates, further influencing its mobility. usgs.gov Sequential extraction studies in soils have shown that this compound is predominantly found in the residual fraction, but also occurs in fractions bound to organic matter and, to a lesser extent, in mobile fractions like water-soluble and exchangeable forms. tandfonline.com

Interactions of this compound with Natural Organic Matter and Particulates

Natural organic matter (NOM), including dissolved organic matter (DOM) and particulate organic matter, plays a critical role in the biogeochemical cycling and mobility of trace metals like this compound in aquatic environments. acs.orgresearchgate.net this compound is known to form strong bonds with organic ligands. nih.gov

Interactions between metals and organic matter can involve complexation and adsorption. DOM can sorb onto the surface of particles, altering their properties and influencing metal binding. acs.org The precipitation kinetics of metal hydroxides, for instance, can be affected by the presence of DOM, which can complex dissolved metals. acs.org

Studies have shown a positive relationship between dissolved organic carbon (DOC) and this compound concentrations in rivers, suggesting the important role of organic ligands in controlling this compound's geochemical behavior. nih.gov However, not all organic ligands bind equally strongly to this compound. nih.gov

In soils, soil organic matter (SOM) is a significant component associated with heavy metals and acts as an important adsorption surface with a strong complexation ability for metal ions. researchgate.net The interaction between this compound and organic matter in soils can influence its distribution among different soil fractions, as observed in sequential extraction analyses where this compound was found in the organic matter-bound fraction. tandfonline.com

Analogous Behavior with Other Trace Metals (e.g., Iron) in Biogeochemical Cycles

This compound exhibits some analogous behavior with other trace metals, particularly iron, in biogeochemical cycles due to similarities in ionic size and charge density for their trivalent ions (Sc³⁺ and Fe³⁺). colab.wsgeotraces.org This similarity has led researchers to investigate whether this compound can serve as a simpler analog for certain aspects of the iron cycle, which is complex due to iron's redox cycling. colab.wsresearchgate.net

Both this compound and iron display similar particle reactivity in the ocean. colab.wsgeotraces.org Incubation experiments have shown that particulate this compound forms in unfiltered seawater, similar to iron, indicating scavenging is an attribute shared by both elements. colab.ws This suggests that this compound could potentially help constrain the non-biogenic part of the iron cycle. geotraces.org

However, there are also key differences in their biogeochemical cycling. Unlike iron, this compound lacks redox cycling. colab.ws Additionally, while iron's oceanic cycling can be influenced by solubility limits, this compound's appears not to be. colab.ws Differences in the behavior of particulate iron and this compound in shelf-influenced samples suggest that paired observations of these elements may aid in distinguishing between iron sources, such as sediment resuspension and reductive dissolution, which affects iron but not this compound. colab.ws

Comparing the concentrations of elements in deep ocean water provides insights into their reactivity and cycling. While yttrium (Y) and lanthanum (La), also trivalent metals in the same periodic table group, show higher concentrations in the North Pacific deep water compared to the North Atlantic, this compound exhibits similar deep-water concentrations in both basins. geotraces.org This suggests that this compound is more reactive than yttrium and lanthanum in the ocean. geotraces.org

Impact of Anthropogenic Activities on this compound Environmental Distribution

Anthropogenic activities can influence the environmental distribution of this compound, although natural sources, primarily the weathering of rocks and soils, are generally the dominant contributors to its presence in the environment. usgs.govpublish.csiro.auresearchgate.net

Industrial activities, particularly those related to the mining and processing of ores containing this compound as a by-product (such as aluminum, uranium, zirconium, tantalum, nickel laterite, tungsten, iron, and tin ores), can release trace amounts of this compound into the environment through waste streams like waste liquors, tailings, slags, and residues. mdpi.comga.gov.au Coal combustion byproducts (CCPs) are also identified as a source of this compound. mdpi.com

While industrial activities can contribute to localized increases in this compound concentrations, anthropogenic contributions to soil this compound levels are often considered minor compared to natural geological sources at a broader scale. usgs.govresearchgate.net For example, a study on the distribution of this compound in soils across the conterminous United States found that its distribution appeared to be controlled largely by the chemical composition and mineralogy of the parent material, with no detectable human impact at the national scale. usgs.gov

However, with the increasing demand for rare earth elements, including this compound, in various technologies, the potential for anthropogenic release into the environment may increase. mdpi.comacs.org Effluents and wastewater from industrial processes that utilize rare earth elements are considered primary sources of anthropogenic contamination in aquatic systems near urban and industrial areas. acs.org

Research on topsoils in areas potentially influenced by human activities, such as those where fungicides and fertilizers are applied (as these can be associated with REEs), has shown variations in this compound concentrations. nih.gov While natural factors like clay content can explain some of the distribution, the potential for anthropogenic input from agricultural practices or other sources exists and warrants consideration in localized studies. nih.gov

The environmental impact of this compound production processes, particularly from secondary sources like industrial waste, is an area of ongoing evaluation, considering the potential release of elements and the environmental footprint of extraction technologies. mdpi.comresearchgate.net

Environmental Concentrations of this compound in Soils (Selected Data)

Location/SourceSample TypeMedian Concentration (mg/kg)Range (mg/kg)Reference
US (Conterminous)Top 0-5 cm soil/A horizon6.1- usgs.gov
US (Conterminous)Soil C horizon7.3- usgs.gov
Leicestershire, UK (Rural)Topsoil7.7624.067-12.217 nih.gov
Leicestershire, UK (Urban)Topsoil5.9423.315-9.830 nih.gov
Poland (Forest areas)Soil-0.63-6.48 (Total) tandfonline.com

Note: Concentration ranges and median values can vary significantly based on geological setting, soil type, and analytical methods.

This compound Concentrations in Rivers (Selected Data)

Location/SourceSample TypeConcentration Range (pmol/l)Reference
Boreal rivers, SwedenDissolved fraction189-1170 nih.gov
Rivers worldwideFreshwater40-3559 nih.gov

Note: pmol/l can be converted to ng/l (ppt) using the molar mass of this compound (44.9558 g/mol ). 1 pmol/l Sc ≈ 0.04496 ng/l Sc.

Strategic Resource Management and Techno Economic Research for Scandium

Global Scandium Supply Chain Analysis and Geopolitical Factors

The global this compound supply chain is characterized by a high degree of concentration, with a few countries dominating production. This concentration creates vulnerabilities and exposes the market to geopolitical risks.

Primary Production and Key Players:

Historically, this compound has been produced primarily as a byproduct from the processing of various ores, including those of uranium, nickel, and titanium. amazonaws.comusgs.gov China has emerged as the dominant force in the this compound market, leveraging its extensive rare earth and titanium mining industries to become the world's leading producer. vintfint.comeresearch.comstraitsresearch.com Other significant producers include Russia and the Philippines. eresearch.comtheoregongroup.comusgs.gov

Australia is increasingly becoming a key player with the development of new mining projects. vintfint.comtheoregongroup.com For instance, the Syerston this compound Project in New South Wales is recognized as one of the world's largest and highest-grade this compound deposits. theoregongroup.comdiscoveryalert.com.au This project, along with others in Australia, has the potential to significantly alter the global supply landscape and reduce reliance on a few dominant producers. theoregongroup.comdiscoveryalert.com.au

The following table provides an overview of the major this compound producing countries and key mining companies involved in its extraction.

CountryKey Mining/Production CompaniesPrimary Source
China Various state-owned and private enterprisesByproduct of iron ore, rare earths, titanium, and zirconium production usgs.goveresearch.com
Russia Various state-owned enterprisesByproduct of apatite and uranium production usgs.govtheoregongroup.com
Philippines Sumitomo Metal Mining (Taganito plant)Byproduct of nickel mining usgs.goveresearch.com
Australia Sunrise Energy Metals (Syerston Project), this compound International Mining Corp. (Nyngan Project), Rio Tinto (Platina this compound Project)Primary this compound deposits and byproduct of other mining operations theoregongroup.comdiscoveryalert.com.audiscoveryalert.com.au
Canada Imperial Mining Group (Crater Lake Project), Rio Tinto (Sorel-Tracy facility)Primary this compound deposits and recovery from waste streams eresearch.commordorintelligence.com

Geopolitical Factors and Supply Chain Risks:

The concentration of this compound production in a limited number of countries, particularly China, presents significant geopolitical risks. vintfint.comsfa-oxford.com Trade policies, export restrictions, and political instability in these regions can lead to supply disruptions and price volatility. discoveryalert.com.aucruxinvestor.comcruxinvestor.com For example, China's implementation of export controls on rare earth metals has highlighted the vulnerability of global supply chains that are heavily dependent on Chinese production. discoveryalert.com.aucruxinvestor.com

To mitigate these risks, many countries and trading blocs are actively seeking to diversify their sources of this compound. This includes supporting the development of new mines in politically stable jurisdictions like Australia and North America and investing in research and development of alternative extraction methods. theoregongroup.comdiscoveryalert.com.aumordorintelligence.com The United States, for instance, has designated this compound as a critical mineral and is promoting domestic production to reduce its reliance on imports. congress.govdiscoveryalert.com.au

The following interactive table illustrates the primary countries involved in the this compound supply chain and their roles.

CountryRole in Supply ChainNotable Companies/Projects
ChinaLargest Producer and ExporterHunan Oriental this compound, MCC Group
AustraliaEmerging Major ProducerSunrise Energy Metals (Syerston), this compound International (Nyngan)
RussiaSignificant ProducerState-controlled entities
PhilippinesByproduct ProducerSumitomo Metal Mining (Taganito)
United StatesDeveloping Domestic ProductionNioCorp Developments (Elk Creek)
CanadaDeveloping Domestic ProductionImperial Mining Group (Crater Lake), Rio Tinto (Sorel-Tracy)
JapanMajor Importer and Consumer-
MalaysiaMajor Importer-

Economic Viability of Novel this compound Extraction Routes

The high cost and environmental impact of traditional this compound extraction methods have spurred research into novel and more economically viable routes. These new approaches focus on recovering this compound from a variety of primary and secondary sources, including industrial wastes.

Extraction from Primary Ores:

While this compound is relatively abundant in the Earth's crust, it is rarely found in high concentrations. eresearch.com However, some deposits, such as the laterite ores in Australia, contain economically viable grades of this compound that can be extracted as a primary product. eresearch.comtheoregongroup.com The economic feasibility of these projects depends on factors such as the ore grade, the efficiency of the extraction process, and the market price of this compound.

Recovery from Industrial Wastes and Byproducts:

A promising and economically attractive avenue for increasing this compound supply is its recovery from industrial wastes and byproducts. mdpi.comresearchgate.net Significant quantities of this compound are present in the waste streams of various industrial processes, including:

Bauxite (B576324) residue (red mud): A byproduct of alumina (B75360) production, red mud contains significant amounts of this compound. researchgate.netacs.org

Titanium dioxide pigment production waste: The waste acid from this process is a rich source of this compound. usgs.govresearchgate.net

Uranium and nickel processing tailings: These tailings can also contain recoverable amounts of this compound. usgs.goveresearch.com

Coal fly ash: The ash generated from coal combustion is another potential secondary source of this compound. mdpi.com

Hydrometallurgical processes, such as acid leaching followed by solvent extraction or ion exchange, are the most common methods for recovering this compound from these wastes. tandfonline.comnih.govmdpi.com The economic viability of these processes is enhanced by the fact that the raw material is a low-cost or even negative-cost waste product. Furthermore, the recovery of this compound can help to offset the costs of waste management and environmental remediation. acs.org

The following table compares the economic aspects of traditional and novel this compound extraction routes.

Extraction RoutePrimary SourceKey Economic DriversChallenges
Traditional Mining High-grade this compound oresOre grade, market price, processing costsScarcity of high-grade deposits, high capital investment
Byproduct of Other Mining Ores of nickel, titanium, uranium, etc.Concentration of this compound in the ore, efficiency of the primary metal's extraction processLow concentrations of this compound, complex separation processes
Recovery from Bauxite Residue Red mud from alumina productionLow raw material cost, potential for co-recovery of other valuable elementsComplex mineralogy, high volume of waste
Recovery from TiO2 Waste Acid Waste acid from titanium dioxide productionHigh concentration of this compound in the waste streamCorrosive nature of the waste acid, need for specialized equipment
Recovery from Coal Fly Ash Ash from coal combustionLarge volumes of available materialLow concentration of this compound, presence of impurities

Market Dynamics and Demand Forecasting for this compound

The global this compound market is poised for significant growth, driven by increasing demand from key high-technology sectors. zionmarketresearch.commarketresearchfuture.comknowledge-sourcing.com Understanding the market dynamics and accurately forecasting demand are essential for ensuring a stable and responsive supply chain.

Key Demand Drivers:

Aerospace and Defense: The addition of small amounts of this compound to aluminum alloys results in stronger, lighter, and more corrosion-resistant materials. mordorintelligence.comglobalislamicfinancemagazine.comgrowthmarketreports.com These aluminum-scandium alloys are increasingly being used in aircraft components, leading to improved fuel efficiency and performance. sfa-oxford.comglobalislamicfinancemagazine.comresearchandmarkets.com

Solid Oxide Fuel Cells (SOFCs): this compound is a critical component in the electrolyte of SOFCs, which are a clean and efficient technology for power generation. eresearch.comknowledge-sourcing.comgrowthmarketreports.com The growing demand for clean energy is a major driver for the this compound market. knowledge-sourcing.comgrowthmarketreports.com

Electronics and Lighting: this compound is used in high-intensity metal halide lamps and in certain electronic components. sfa-oxford.commarketresearchfuture.comresearchandmarkets.com

Other Applications: Emerging applications for this compound include 3D printing, high-performance sports equipment, and as a catalyst in various chemical processes. sfa-oxford.commarketresearchfuture.comglobalislamicfinancemagazine.com

Market Size and Growth Projections:

The global this compound market size has been valued at several hundred million dollars and is projected to experience a compound annual growth rate (CAGR) of around 7-8% in the coming years. zionmarketresearch.comresearchandmarkets.comcredenceresearch.com Some market reports project an even higher growth rate, reflecting the increasing adoption of this compound in its key application areas. mordorintelligence.com

The following interactive data table presents a summary of this compound market size and growth forecasts from various sources.

Report SourceMarket Size (2023/2024)Projected Market Size (by 2030/2032/2034)CAGR
Zion Market Research$15 billion (2022)$18 billion (by 2030)~8.2%
Market Research Future$58.70 billion (2024)$130.19 billion (by 2034)~8.29%
Credence Research$611.95 million (2024)$1192 million (by 2032)8.7%
Precedence Research$702 million (2024)$1,395 million (by 2033)7.8%
IMARC Group$591.4 Million (2023)$1.05 Billion (by 2032)6.6%
Mordor Intelligence$0.66 billion (2024)$1.53 billion (by 2030)14.7%

Price Trends and Volatility:

The price of this compound has historically been volatile due to the small size of the market and the limited number of suppliers. discoveryalert.com.aumdpi.com However, with the expected increase in supply from new projects and the development of more efficient extraction technologies, prices are anticipated to stabilize in the long term. discoveryalert.com.audiscoveryalert.com.au This price stability is crucial for encouraging the wider adoption of this compound in various industries. discoveryalert.com.au

Policy and Sustainability Frameworks for this compound Resources

The growing strategic importance of this compound has led to the development of policy and sustainability frameworks aimed at ensuring a responsible and secure supply of this critical mineral.

Government Policies and Initiatives:

Many governments have recognized the importance of this compound for their economic and national security and have implemented policies to support its domestic production and supply chain resilience. congress.govdiscoveryalert.com.au These policies often include:

Designation as a Critical Mineral: The United States and other countries have included this compound on their lists of critical minerals, which makes it eligible for government support for exploration, production, and recycling. congress.govenergy.gov

Financial Incentives: Governments may offer financial incentives, such as grants, loans, and tax breaks, to companies involved in the this compound supply chain. cruxinvestor.comdiscoveryalert.com.au

Research and Development Funding: Public funding is often directed towards research and development of new technologies for this compound extraction, processing, and recycling. usgs.gov

Strategic Stockpiling: Some countries may choose to build up strategic stockpiles of this compound to guard against supply disruptions. cruxinvestor.com

Sustainability and Environmental Considerations:

The mining and processing of this compound, like all mining activities, can have environmental impacts. Therefore, it is essential to adopt sustainable practices throughout the this compound lifecycle. This includes:

Responsible Mining Practices: Minimizing the environmental footprint of mining operations through measures such as land reclamation, water management, and waste reduction.

Circular Economy Principles: Promoting the recycling of this compound from end-of-life products to reduce the need for primary extraction.

Development of Green Extraction Technologies: Investing in research on environmentally friendly extraction methods that use less energy and fewer hazardous chemicals. mdpi.comtandfonline.com

The development of a sustainable and responsible this compound supply chain requires collaboration between governments, industry, and research institutions. By implementing sound policies and embracing sustainable practices, it is possible to ensure a secure supply of this critical element for future generations.

Q & A

Q. What are the key electronic properties of scandium, and how can they be experimentally characterized in materials science applications?

this compound’s electronic structure (e.g., valence states, electron configuration) influences its behavior in alloys and compounds. Methodologically, X-ray photoelectron spectroscopy (XPS) and density functional theory (DFT) simulations are used to analyze this compound’s oxidation states and bonding characteristics. For instance, this compound contacts in MoS₂ transistors demonstrated improved carrier mobility due to reduced Schottky barriers, validated via current-voltage (I-V) measurements and bandgap analysis . Experimental designs should include control groups (e.g., non-scandium contacts) to isolate its effects.

Q. How can researchers synthesize high-purity this compound compounds, and what analytical techniques ensure quality control?

this compound oxide (Sc₂O₃) and this compound triflate (Sc(OTf)₃) are synthesized via sol-gel or hydrothermal methods. Purity is ensured through inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD). For example, protocols for synthesizing Sc-Al alloys require inert atmospheres to prevent oxidation, followed by energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry . Replication of synthesis steps from primary literature is critical, with detailed logs of temperature, pressure, and precursor ratios.

Q. What are the challenges in isolating this compound from mineral ores, and how can extraction efficiency be optimized?

this compound’s low concentration in ores (e.g., bauxite, laterites) necessitates advanced separation techniques like solvent extraction or ion exchange. Methodological improvements include using carboxylate-based extractants for selective Sc³⁺ recovery, validated through atomic absorption spectroscopy (AAS) . Pilot-scale experiments should compare extraction yields under varying pH and temperature conditions, with statistical analysis (e.g., ANOVA) to identify optimal parameters .

Advanced Research Questions

Q. How can contradictions in reported ionic radii of this compound be resolved across crystallographic studies?

Discrepancies arise from differences in coordination numbers (e.g., Sc³⁺ radii range from 0.745 Å [6-coordinate] to 0.885 Å [8-coordinate]). Researchers should standardize measurements using single-crystal XRD and cross-reference databases like the ICSD. Meta-analyses of existing data, weighted by measurement precision, can reconcile outliers . A 2024 study attributed variations to lattice strain effects in Sc-doped perovskites, requiring TEM-based lattice parameter analysis .

Q. What computational models best predict this compound’s role in catalytic systems, and how can experimental data validate these predictions?

DFT and molecular dynamics (MD) simulations model this compound’s catalytic activity in reactions like CO₂ hydrogenation. For validation, in situ Fourier-transform infrared spectroscopy (FTIR) tracks intermediate species on Sc-doped catalysts. A 2023 study combined computational adsorption energies with experimental turnover frequencies (TOFs), revealing a 15% deviation in predicted vs. observed activation barriers, necessitating recalibration of van der Waals corrections in simulations .

Q. How do this compound supply-chain uncertainties impact long-term research feasibility, and what mitigation strategies exist?

The WORLD7 model projects this compound demand to exceed supply by 2040 due to rare-earth co-mining dependencies. Researchers should diversify sources, such as red mud byproducts, and adopt circular economy principles (e.g., recycling Sc from spent fuel cells). Sensitivity analyses, as shown in Fig. 10 of Sverdrup et al. (2024), recommend prioritizing this compound recovery from aluminum refinery waste, which could meet 40% of future demand .

Q. What ethical and methodological considerations arise when studying this compound’s biomedical applications (e.g., in radiopharmaceuticals)?

this compound-44’s use in PET imaging requires rigorous toxicity profiling via in vitro cell assays and in vivo murine models. Ethical protocols must address radiation exposure limits and informed consent in clinical trials. A 2025 framework proposed dual-phase studies: (1) preclinical Sc-44 biodistribution analysis and (2) human trials with dose escalation monitored via gamma counters .

Methodological Guidelines

  • Data Validation : Cross-check this compound’s thermodynamic properties (e.g., enthalpy of formation) against the NIST Chemistry WebBook and replicate experiments using protocols from high-impact journals .
  • Literature Review : Use SciFinder and Web of Science to identify gaps, focusing on synthesis methods published post-2020 to avoid outdated techniques .
  • Statistical Rigor : Apply Tukey’s HSD test to compare this compound alloy performance metrics, ensuring p-values <0.05 for significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.